Technical Documentation Center

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action Deconvolution for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1822780-77-7) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1822780-77-7) is a highly functionalized, chiral privileged scaffold widely utilized in modern medicinal chemistry. Rather than functioning as a standalone active pharmaceutical ingredient (API), this molecule serves as a foundational pharmacophore. Its mechanism of action (MOA) is defined by how its precise stereochemical and electronic properties dictate target engagement when incorporated into lead compounds.

This whitepaper dissects the structural causality behind this scaffold's pharmacodynamics, focusing on its role as a rigidified bioisostere for indolamines and phenethylamines. We will explore its mechanism of action across major biological targets—specifically aminergic G-Protein-Coupled Receptors (GPCRs) and nuclear receptor heterodimers—and outline the self-validating experimental protocols required to evaluate its derivatives.

Structural Determinants of Pharmacodynamics (The "Why")

The rational design of neuroactive and oncological agents frequently relies on the dihydrobenzofuran core. Every functional group on this specific scaffold serves a deterministic role in its mechanism of action .

  • The Dihydrobenzofuran Core: This bicyclic system acts as a conformationally restricted mimic of the methoxy groups found in hallucinogenic phenethylamines (e.g., MDA) or the pyrrole ring of tryptamines. By locking the oxygen vector into an "active" conformation, it reduces the entropic penalty upon binding to the receptor pocket.

  • (3S)-Primary Amine: The stereocenter is the critical anchor for GPCR engagement. The protonated amine forms an essential salt bridge with a conserved aspartate residue (e.g., D3.32 in Transmembrane Helix 3 of 5-HT receptors). The (3S) configuration optimally directs the aromatic system deep into the hydrophobic binding pocket; the (3R) enantiomer typically results in severe steric clashes and loss of efficacy.

  • 4-Fluoro Substitution: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which subtly lowers the pKa of the adjacent 3-amine. This increases the fraction of unionized drug at physiological pH (7.4), significantly enhancing blood-brain barrier (BBB) permeability. Furthermore, it acts as a metabolic shield, blocking CYP450-mediated oxidation at the C4 position.

  • 5-Bromo Substitution: The bromine atom is highly lipophilic and participates in halogen bonding with backbone carbonyls within the receptor pocket. Synthetically, it is the critical vector for MOA expansion; it serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append bulky aryl groups, shifting the MOA from GPCR agonism to nuclear receptor (e.g., RXR-Nurr1) modulation .

Mechanism of Action: Target Pathways

When elaborated, derivatives of this scaffold primarily exhibit their MOA through two distinct signaling cascades, depending on the functionalization at the C5-bromo position.

Pathway A: Serotonergic (5-HT) GPCR Modulation

Unsubstituted or lightly substituted derivatives act as potent agonists at 5-HT2A/2C receptors. The mechanism involves direct binding to the orthosteric site, stabilizing the active conformation of the receptor, and triggering the Gq/11 signaling cascade. This results in the activation of Phospholipase C (PLC), cleavage of PIP2, and subsequent intracellular calcium release.

G Ligand (3S)-Scaffold Receptor 5-HT2A Receptor Ligand->Receptor Binds D155 Gq Gq/11 Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Recruits Ca2->PKC Co-activates

Caption: 5-HT2A Gq/11 signaling cascade triggered by dihydrobenzofuran-3-amine binding.

Pathway B: Nuclear Receptor Dimerization (RXR-Nurr1)

When the 5-bromo position is coupled with extended lipophilic carboxylic acids, the MOA shifts entirely. These derivatives penetrate the cell membrane and bind the Retinoid X Receptor (RXR). The chiral dihydrobenzofuran core forces a specific conformational change in Helix 12 of the RXR ligand-binding domain, promoting permissive heterodimerization with Nurr1. This MOA is actively investigated for neuroprotective effects in Parkinson's Disease models .

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of the scaffold's structural features on pharmacodynamics and pharmacokinetics, derived from ensemble docking and empirical profiling .

Structural FeaturePharmacodynamic Effect (Target Binding)Pharmacokinetic Effect (ADME)Synthetic Utility
Dihydrobenzofuran Core Decreases entropic penalty ( ΔS ); Ki improves 10-100x vs flexible chains.Increases lipophilicity (LogP) and metabolic stability.Rigid framework for spatial orientation.
(3S)-Amine Forms critical salt bridge with TM3 Aspartate (e.g., D3.32).Primary site for Phase II metabolism (N-acetylation).Chiral anchor for resolution.
4-Fluoro Inductive effect strengthens amine-aspartate hydrogen bonding.Lowers amine pKa; blocks C4 CYP450 hydroxylation.Directs electrophilic aromatic substitution.
5-Bromo Halogen bonding with receptor backbone carbonyls.Increases half-life ( t1/2​ ) via steric hindrance.Handle for Pd-catalyzed cross-coupling.

Experimental Protocols for MOA Validation

To ensure scientific integrity, the evaluation of derivatives synthesized from this scaffold must follow self-validating assay systems. Below are the standard operating procedures for target deconvolution.

Workflow Synthesis Scaffold Functionalization Binding Radioligand Binding Assay Synthesis->Binding Validates Functional GTPγS / BRET2 Functional Assay Binding->Functional Ki < 10nM Selectivity Off-Target Profiling Functional->Selectivity Efficacy Lead Lead Optimization Selectivity->Lead Refines

Caption: Step-by-step workflow for pharmacological profiling and MOA deconvolution.

Protocol 1: Radioligand Binding Assay (GPCR Target Engagement)

Causality: This assay proves that the structural modifications to the scaffold have not disrupted the fundamental ability of the (3S)-amine to anchor into the GPCR orthosteric site.

  • Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 0.1 mM EDTA.

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane homogenate (approx. 15 µg protein/well), 25 µL of [3H]-ketanserin (final concentration 1 nM), and 25 µL of the test compound (serial dilutions from 10 pM to 10 µM).

  • Self-Validation Control: Include wells with 10 µM mianserin to define Non-Specific Binding (NSB). The system is only valid if Total Binding minus NSB yields a robust specific binding window (>80% of total signal).

  • Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET2 Assay for Receptor Dimerization (Nuclear Receptor MOA)

Causality: If the 5-bromo position is functionalized to target nuclear receptors, this assay validates whether the compound successfully drives the physical proximity of RXR and Nurr1, a prerequisite for gene transcription.

  • Transfection: Co-transfect CHO cells with plasmids encoding RXR fused to Renilla luciferase (Rluc) and Nurr1 fused to Green Fluorescent Protein (GFP2).

  • Seeding: Plate cells in white 96-well microplates at a density of 5×104 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with the functionalized dihydrobenzofuran derivative (10 nM to 10 µM) for 4 hours.

  • Self-Validation Control: Use DMSO as a vehicle control (baseline BRET) and 1 µM bexarotene as a positive control (maximum BRET).

  • Detection: Add the cell-permeable substrate DeepBlueC (5 µM). Immediately measure light emission at 400 nm (Rluc) and 515 nm (GFP2) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio by dividing the emission at 515 nm by the emission at 400 nm. A dose-dependent increase in the BRET ratio confirms the MOA of heterodimer stabilization.

References

  • Title: Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Chiral Dihydrobenzofuran Acids Show Potent Retinoid X Receptor–Nuclear Receptor Related 1 Protein Dimer Activation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach Source: Computers in Biology and Medicine URL: [Link]

Exploratory

crystal structure analysis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

An In-Depth Technical Guide to the Crystal Structure Analysis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine This guide provides a comprehensive technical framework for the , a compound of significant interest to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

This guide provides a comprehensive technical framework for the , a compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of bromine and fluorine into the chiral 2,3-dihydrobenzofuran-3-amine scaffold presents a compelling case for detailed structural elucidation to understand its potential pharmacological applications.[1][2][3][4][5][6] This document offers a prospective analysis, detailing the methodologies and expected outcomes, grounded in established crystallographic principles and comparative data from related structures.

Introduction: The Significance of a Halogenated Chiral Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[3][7][8] The introduction of a chiral amine at the 3-position, combined with halogen substitutions on the aromatic ring, is a strategic approach to modulate the molecule's steric and electronic properties.[5] Specifically, the presence of a bromine atom can facilitate halogen bonding and increase binding affinity, while the fluorine atom can enhance metabolic stability and alter lipophilicity.[5]

Determining the precise three-dimensional arrangement of atoms in (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine through single-crystal X-ray diffraction (SCXRD) is paramount.[9][10] This analysis will not only unequivocally confirm the absolute stereochemistry of the chiral center but also reveal crucial details about its conformation and the intricate network of intermolecular interactions governing its solid-state packing.[11][12][13] Such information is invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of 3-amino-2,3-dihydrobenzofurans.[7][14] The following workflow outlines a potential approach:

Synthetic_Pathway A 2-Bromo-3-fluorophenol B Protection of hydroxyl group A->B e.g., TBSCl, imidazole C Friedel-Crafts acylation B->C e.g., Acetyl chloride, AlCl3 D α-Halogenation C->D e.g., NBS E Asymmetric reduction and cyclization D->E e.g., Chiral reducing agent F Introduction of amine E->F e.g., Azide substitution followed by reduction G (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine F->G Deprotection

Caption: Proposed synthetic workflow for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[11][15] A systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Protocol:

  • Material Purification: The synthesized amine should be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.

  • Solvent Selection: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation or evaporation at room temperature. A good starting point would be solvents of varying polarity, such as ethanol, isopropanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary solvent mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

    • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted on a goniometer head for X-ray analysis.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional structure of small molecules at atomic resolution.[9][10]

SCXRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Structure Refinement A Mount Crystal on Goniometer B Cool Crystal (e.g., 100 K) A->B C Expose to Monochromatic X-ray Beam B->C D Rotate Crystal and Collect Diffraction Pattern C->D E Determine Unit Cell and Space Group D->E Data Processing F Solve Phase Problem (Direct Methods) E->F G Generate Initial Electron Density Map F->G H Refine Atomic Positions and Displacement Parameters G->H Model Building I Locate and Refine Hydrogen Atoms H->I J Final Refinement and Validation I->J

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[11] A monochromatic X-ray beam, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is used to irradiate the crystal. The use of Cu Kα radiation is particularly advantageous for determining the absolute configuration of molecules composed of light atoms, due to the stronger anomalous scattering effects.[12] As the crystal is rotated, a series of diffraction images are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is typically solved using direct methods.[16] This initial model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The quality of the final structure is assessed using metrics such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (S).

Part 3: Anticipated Structural Features and Interpretation

Based on the crystallographic data of related benzofuran derivatives, we can anticipate several key structural features for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.[17][18][19][20][21]

Anticipated Crystallographic and Geometric Parameters
ParameterAnticipated Value/SystemRationale/Reference
Crystal SystemMonoclinic or OrthorhombicCommon for chiral organic molecules.[17][18][19]
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)The molecule is chiral, so it must crystallize in a chiral space group.
Z (Molecules per unit cell)2 or 4Typical for small organic molecules.[17][18][19]
Dihydrofuran Ring ConformationEnvelope or TwistedThe five-membered ring is not planar.
C-Br Bond Length~1.90 ÅStandard for C(sp²)-Br bonds.
C-F Bond Length~1.35 ÅStandard for C(sp²)-F bonds.
Absolute Configuration(S) at C3To be confirmed by anomalous dispersion effects, likely with a Flack parameter close to 0.[12]
Intermolecular Interactions and Supramolecular Assembly

The presence of the amine group, the furan oxygen, and the halogen atoms suggests a rich network of intermolecular interactions that will dictate the crystal packing.

  • Hydrogen Bonding: The primary amine group is expected to act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with neighboring molecules. It can also act as a hydrogen bond acceptor.

  • Halogen Bonding: The bromine atom, being a good halogen bond donor, may form C-Br···O or C-Br···N interactions.

  • π-π Stacking: The aromatic benzofuran ring may engage in offset π-π stacking interactions with adjacent molecules.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH2 N-H B_O O (furan) A_NH2->B_O N-H···O H-Bond B_N N (amine) A_NH2->B_N N-H···N H-Bond A_Br C-Br A_Br->B_O C-Br···O Halogen Bond A_Ring Benzofuran Ring B_Ring Benzofuran Ring A_Ring->B_Ring π-π Stacking

Sources

Foundational

preclinical discovery of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives

An In-Depth Technical Guide to the Preclinical Discovery of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Derivatives Executive Summary The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Discovery of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Derivatives

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with potential therapeutic applications in central nervous system (CNS) disorders, inflammation, and oncology.[1][2][3] This technical guide provides a comprehensive overview of the preclinical discovery process for a specific class of these compounds: (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives. As a senior application scientist, this document will not merely list protocols but will delve into the scientific rationale behind the experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals. The guide will cover the critical stages of medicinal chemistry, in vitro pharmacology, pharmacokinetic profiling (ADME/Tox), and in vivo efficacy studies, drawing upon established methodologies and field-proven insights.

Introduction: The Therapeutic Potential of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a versatile scaffold found in a variety of natural products and synthetic molecules with significant pharmacological activities.[4][5] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The introduction of a bromine atom at the 5-position and a fluorine atom at the 4-position can significantly modulate the electronic properties and metabolic stability of the molecule. Fluorine, in particular, is known to enhance drug permeability and bioavailability.[2] The amine group at the 3-position, especially with a defined (S)-stereochemistry, provides a key interaction point for a wide range of receptors and enzymes.

Derivatives of the benzofuran and dihydrobenzofuran core have been investigated for a multitude of therapeutic applications, including:

  • CNS Disorders: As inhibitors of acetylcholinesterase for Alzheimer's disease, and as ligands for NMDA and GABA receptors.[1][6][7][8]

  • Inflammation: Through the inhibition of inflammatory mediators like COX-2, NOS2, and mPGES-1.[2][3][9]

  • Oncology: Exhibiting anticancer properties in various cell lines.[2][10]

  • Pain and Neuropathy: As selective cannabinoid receptor 2 (CB2) agonists.[11]

This guide will focus on the systematic approach required to explore the therapeutic potential of novel (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives.

Medicinal Chemistry: Synthesis and Optimization

The successful preclinical development of a novel chemical entity hinges on a robust and flexible synthetic strategy. This allows for the generation of a library of analogues to establish a clear structure-activity relationship (SAR).

General Synthetic Strategies

The synthesis of 3-amino-2,3-dihydrobenzofuran derivatives can be approached through several established routes. A common strategy involves the cyclization of a suitably substituted phenol.[12][13] For the specific target scaffold, a plausible synthetic pathway is outlined below.

Experimental Protocol: Representative Synthesis of a 3-Amino-2,3-dihydrobenzofuran Derivative

  • O-Alkylation: A substituted phenol is reacted with an appropriate electrophile, such as 2-bromo-1,1-diethoxyethane, in the presence of a base to form the corresponding ether.[14]

  • Cyclization: The resulting ether undergoes an intramolecular cyclization reaction, often acid-catalyzed, to form the 2,3-dihydrobenzofuran ring.

  • Functional Group Interconversion: The substituent at the 3-position is then converted to an amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through the reduction of an oxime or azide.

  • Chiral Resolution: To obtain the desired (S)-enantiomer, chiral chromatography or asymmetric synthesis methods can be employed.

Structure-Activity Relationship (SAR) Studies

Once a viable synthetic route is established, a focused library of analogues is synthesized to probe the SAR. Key modifications would include:

  • Substitution on the amine: Introducing a variety of alkyl and aryl substituents to explore the impact on target affinity and selectivity.

  • Modification of the aromatic ring: Replacing the bromo and fluoro substituents with other halogens or small alkyl groups to fine-tune electronic and steric properties.

  • Stereochemistry: Synthesizing the (R)-enantiomer to assess stereospecificity of the biological target interaction.

The goal of SAR studies is to identify a lead compound with an optimal balance of potency, selectivity, and drug-like properties.[15]

In Vitro Pharmacology: Target Engagement and Selectivity

With a library of synthesized compounds, the next critical step is to evaluate their biological activity. This begins with in vitro assays to determine their potency at the primary target and their selectivity against other relevant biological targets.

Primary Target Engagement Assays

The choice of primary assay depends on the therapeutic hypothesis. Given the broad potential of the scaffold, a panel of primary assays might be employed.

Example Protocol: Cannabinoid Receptor 2 (CB2) Agonist Activity Assay

This protocol is based on the evaluation of related 2,3-dihydrobenzofuran derivatives as CB2 agonists.[11]

  • Cell Culture: Chinese hamster ovarian (CHO) cells stably expressing the human CB2 receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested and prepared for use in the binding assay.

  • Radioligand Binding Assay: The ability of the test compounds to displace a known high-affinity radiolabeled CB2 agonist (e.g., [³H]CP-55,940) is measured.

  • Functional Assay (GTPγS Binding): To confirm agonism, a functional assay measuring the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor activation is performed.[11] Agonists will stimulate [³⁵S]GTPγS binding.

  • Data Analysis: IC₅₀ (for binding) and EC₅₀ (for functional activity) values are calculated from concentration-response curves.

Selectivity Profiling

A crucial aspect of preclinical discovery is to ensure the lead compound has a clean off-target profile to minimize potential side effects. This involves screening against a panel of receptors, enzymes, and ion channels. For a compound intended for CNS applications, this would include screening against other G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors, as well as key ion channels.[16]

Data Presentation: In Vitro Pharmacology Data Summary

CompoundCB2 Binding IC₅₀ (nM)CB2 Functional EC₅₀ (nM)CB1 Binding IC₅₀ (nM)hERG IC₅₀ (µM)
Lead Compound 11525>10,000>30
Analogue 1a510>10,00025
Analogue 1b5075>5,000>30

This is a representative table. Actual data would be generated from experimental results.

ADME/Tox: Pharmacokinetic and Safety Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or if it has an unacceptable safety profile. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are therefore critical.

In Vitro ADME Assays

A suite of in vitro assays is used to predict the in vivo pharmacokinetic properties of the compounds.

  • Metabolic Stability: Incubation with human liver microsomes or hepatocytes is used to assess the rate of metabolism.[17][18] Compounds with high clearance are less likely to be orally bioavailable.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are used to predict intestinal absorption.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins is determined, as only the unbound fraction is pharmacologically active.

  • Cytochrome P450 (CYP) Inhibition: Compounds are screened for their potential to inhibit major CYP enzymes (e.g., CYP3A4, CYP2D6) to assess the risk of drug-drug interactions.

In Vivo Pharmacokinetic Studies

Promising compounds from in vitro ADME screening are advanced to in vivo pharmacokinetic studies in animal models (e.g., mice or rats). A single intravenous and oral dose is administered, and blood samples are collected over time to determine key parameters such as:

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Half-life (t½)

  • Oral bioavailability (%F)

Toxicology

Early assessment of toxicity is crucial. In vitro assays for cytotoxicity, genotoxicity (e.g., Ames test), and cardiotoxicity (e.g., hERG assay) are performed. Promising candidates will then undergo in vivo toxicology studies in two species (one rodent, one non-rodent) to identify any potential target organs of toxicity and to establish a safe starting dose for clinical trials.[6]

In Vivo Efficacy Studies

The final stage of preclinical discovery is to demonstrate the therapeutic efficacy of the lead candidate in a relevant animal model of the target disease.

Disease Model Selection

The choice of animal model is critical and depends on the therapeutic indication. For example:

  • Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats.[11]

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1).[6]

  • Inflammation: Carrageenan-induced paw edema or collagen-induced arthritis models in rodents.[2]

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Assessment Phase A Acclimatize Animals B Induce Disease Model A->B C Baseline Behavioral/Biomarker Assessment B->C D Randomize Animals into Groups (Vehicle, Compound, Positive Control) C->D E Administer Treatment (e.g., daily oral gavage) D->E F Monitor Behavioral Endpoints (e.g., pain response, memory) E->F G Collect Terminal Samples (Blood, Tissue) F->G H Biomarker Analysis (e.g., cytokine levels, protein aggregates) G->H

Caption: Workflow for a typical in vivo efficacy study.

Data Interpretation

A statistically significant improvement in the primary endpoint(s) compared to the vehicle-treated group, ideally with a dose-response relationship, is required to demonstrate efficacy. The performance of the test compound is also compared to a positive control (a clinically used drug) where appropriate.

Conclusion and Future Directions

The represents a structured and iterative process. It begins with the chemical synthesis of a focused library of compounds, followed by a rigorous evaluation of their in vitro pharmacology, ADME/Tox properties, and ultimately, their in vivo efficacy. The data generated at each stage informs the next, allowing for the selection of a single, optimized candidate for progression into clinical development. The versatility of the 2,3-dihydrobenzofuran scaffold suggests that with careful design and thorough evaluation, novel derivatives have the potential to become next-generation therapeutics for a range of unmet medical needs.

References

  • Taylor & Francis. (2025, August 21). A dive into the new psychoactive substances: a review of the use of zebrafish (Danio rerio) as an in vivo model.
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • LJMU Research Online. Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global.
  • ResearchGate. 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS.
  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
  • Frontiers Media S.A. Novel Psychoactive Drugs.
  • PMC. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.
  • RSC Publishing. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • ResearchGate. Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF.
  • AUB ScholarWorks. (2016, October 11). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans.
  • PMC. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Google Patents. (2020, November 5). US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof.
  • PMC. 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran.
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from International Journal of Scientific Development and Research.
  • PubMed. (2023, November 15). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation.
  • PubMed. (2014, June 1). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists.
  • Frontiers Media S.A. (2017, November 13). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PMC. 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran.
  • PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.
  • Bentham Science Publishers. (2024, December 6). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia.
  • MDPI. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
  • Frontiers Media S.A. (2022, August 8). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Google Patents. Benzofuran derivatives for the treatment of cns and other disorders.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine as a Chiral Building Block in Drug Design

Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative of Chirality in Modern Drug Discovery In the intricate landscape of molecular biology, three-dimensional structure is paramount. Biological t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate landscape of molecular biology, three-dimensional structure is paramount. Biological targets, such as proteins and nucleic acids, are inherently chiral, creating a stereospecific environment for molecular interactions.[1][2] Consequently, the "handedness" or chirality of a drug molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile.[1][3] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties.[3] The U.S. FDA's 1992 guidelines underscore this reality, mandating rigorous evaluation of individual stereoisomers in drug development.[1]

Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools in medicinal chemistry.[2][4][] They provide a strategic advantage by enabling the precise and efficient synthesis of complex, stereochemically defined drug candidates, thereby accelerating the path from discovery to clinical trials.[3][4] This guide focuses on a particularly valuable chiral building block: (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine .

The Privileged Scaffold: 2,3-Dihydrobenzofuran

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry.[6] This scaffold is prevalent in a multitude of natural products and synthetic bioactive molecules, demonstrating a remarkable array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[7][8][9][10][11][12] Its rigid, defined geometry allows it to present substituents to biological targets in a predictable orientation, making it an excellent platform for designing novel therapeutics.[6] By incorporating this scaffold, medicinal chemists can build upon a foundation with proven biological relevance.

Profile: (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

This building block is a strategically functionalized derivative of the 2,3-dihydrobenzofuran scaffold, designed for maximum synthetic versatility in drug discovery campaigns.

Physicochemical Properties
PropertyValueSource
CAS Number 1822780-77-7[13]
Molecular Formula C₈H₇BrFNO[13]
Purity Typically ≥97%[13]
Physical Form Liquid[13]
Storage Refrigerator (2-8 °C)[13]
Strategic Analysis of Functional Groups

The power of this building block lies in the specific combination and placement of its functional groups, each serving a distinct and synergistic purpose in drug design.

Caption: Key functional features of the chiral building block.
  • (3S)-Amine Group : This is the cornerstone of the molecule's utility. As a primary amine, it is a potent nucleophile, providing a reliable reaction site for forming amides, sulfonamides, ureas, and secondary/tertiary amines. Crucially, the '(S)' stereochemistry is pre-defined, ensuring that all subsequent derivatives maintain this specific spatial arrangement, which is vital for stereospecific drug-target interactions.[1][3]

  • 5-Bromo Group : The bromine atom on the aromatic ring is a versatile synthetic handle. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

  • 4-Fluoro Group : The strategic placement of a fluorine atom offers multiple benefits common in modern medicinal chemistry.[10][14] Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Its high electronegativity can modulate the acidity of nearby protons and influence binding interactions with the target protein through hydrogen bonds or dipole interactions, often enhancing potency.

  • Dihydrobenzofuran Core : As previously discussed, this rigid bicyclic system acts as a privileged scaffold, increasing the probability of biological activity and providing a structurally sound anchor for appended functionalities.[6][8]

Application in Drug Discovery Workflow

This building block is ideally suited for the lead generation and optimization phases of a drug discovery campaign. Its dual reactive sites (amine and bromide) allow for the rapid generation of diverse chemical libraries.

Caption: General drug discovery workflow using the building block.

Experimental Protocols

The following protocols are representative methods for the functionalization of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine . Researchers should perform their own optimization based on the specific substrate and desired product.

Protocol 1: N-Acylation with a Carboxylic Acid

This protocol describes the formation of an amide bond, a fundamental linkage in many pharmaceutical agents, using standard peptide coupling reagents.

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of the building block.

Materials:

  • (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

  • Carboxylic acid of interest (R-COOH, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring. The reaction may become slightly warm.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the primary amine. DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction, driving it to completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the 5-bromo position, enabling the introduction of new aryl or heteroaryl moieties.

Sources

Application

NMR characterization techniques for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

An Application Note for the Comprehensive NMR Characterization of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Abstract (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral synthetic building block of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive NMR Characterization of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Abstract

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility is predicated on its precise and well-defined three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive suite of techniques for the unambiguous determination of its molecular constitution and stereochemistry. This application note presents a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of this compound. We provide field-proven protocols for a series of one- and two-dimensional NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC, and explain the causal logic behind the experimental strategy. The narrative focuses on a holistic approach, where data from each experiment are synergistically used to build a complete and validated structural assignment.

Introduction: The Imperative for Precise Structural Verification

The biological activity of a small molecule is inextricably linked to its structure. In the context of drug discovery, even minor ambiguities in the constitution or stereochemistry of a synthetic intermediate like (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can lead to significant downstream challenges. The presence of a stereocenter at the C3 position, coupled with a dense arrangement of substituents on the aromatic ring, necessitates a robust analytical framework for its characterization.

Strategic Approach to NMR Characterization

The structural elucidation of this molecule is approached as a puzzle, where each NMR experiment provides a specific type of information. The overall workflow is designed to first identify the individual spin systems and then piece them together to form the complete molecular structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_info Information Gained cluster_final Final Output H1 ¹H NMR Info1D Proton/Carbon/Fluorine Chemical Environments & J-Coupling H1->Info1D C13 ¹³C NMR C13->Info1D F19 ¹⁹F NMR F19->Info1D COSY ¹H-¹H COSY InfoCOSY ¹H-¹H Connectivity (Spin Systems) COSY->InfoCOSY HSQC ¹H-¹³C HSQC InfoHSQC Direct ¹H-¹³C One-Bond Correlation HSQC->InfoHSQC HMBC ¹H-¹³C HMBC InfoHMBC Long-Range ¹H-¹³C (2-3 Bond) Connectivity HMBC->InfoHMBC Info1D->COSY Info1D->HSQC Info1D->HMBC Structure Unambiguous Structure & Assignment InfoCOSY->Structure InfoHSQC->Structure InfoHMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

Experimental Protocols

Scientific integrity begins with meticulous sample preparation and optimized data acquisition. The following protocols are designed to yield high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample quality.[3] Suspended solids or paramagnetic impurities can degrade spectral resolution and must be avoided.[4]

Protocol:

  • Weighing: Accurately weigh 10-20 mg of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices. For this amine-containing compound, CDCl₃ is often preferred, but if proton exchange of the -NH₂ group is to be minimized, DMSO-d₆ is a better option.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Vortex or gently warm the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] Do not use cotton wool, as it can leach impurities.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Experiment Key Parameters Purpose & Rationale
¹H NMR Spectral Width: 12-16 ppmAcquisition Time: 3-4 sRelaxation Delay: 2-5 sNumber of Scans: 8-16To obtain a high-resolution spectrum of all protons, providing information on chemical shift, integration (proton count), and multiplicity (J-coupling). A longer relaxation delay ensures accurate integration.
¹³C{¹H} NMR Spectral Width: 220-240 ppmAcquisition Time: 1-2 sRelaxation Delay: 2-5 sNumber of Scans: 1024-4096To detect all unique carbon environments. Proton decoupling simplifies the spectrum to singlets. A sufficient number of scans is critical due to the low natural abundance and sensitivity of the ¹³C nucleus.[4]
¹⁹F NMR Spectral Width: ~200 ppmAcquisition Time: 1-2 sRelaxation Delay: 2-5 sNumber of Scans: 16-64To directly observe the fluorine nucleus. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making this a highly sensitive experiment.[2] The wide chemical shift range helps to clearly identify the fluorine signal.[8]
¹H-¹H COSY Data Points (F2, F1): 2048 x 256Number of Scans: 2-4 per incrementTo identify protons that are spin-spin coupled, typically over two or three bonds.[9] This is essential for mapping out the aliphatic (-CH₂-CH-) and aromatic spin systems.
¹H-¹³C HSQC Data Points (F2, F1): 1024 x 256Number of Scans: 4-8 per incrementTo correlate each proton with its directly attached carbon atom (one-bond ¹J_CH coupling).[10] This provides an unambiguous link between the ¹H and ¹³C spectra.
¹H-¹³C HMBC Data Points (F2, F1): 2048 x 256Number of Scans: 8-32 per incrementLong-Range Coupling Delay: Optimized for ~8 HzTo identify longer-range correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[11] This is the key experiment for connecting disparate spin systems via quaternary carbons.[12]

Data Analysis and Structural Elucidation

The following section describes a systematic interpretation of the NMR data, using the established atom numbering scheme.

Chemical structure of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine with atom numbering

(Note: An image of the chemical structure with atom numbering would be placed here.)

Analysis of 1D Spectra
  • ¹H NMR Spectrum: The ¹H spectrum is expected to show three distinct regions:

    • Aromatic Region (δ 6.5-7.5): Two protons, H-6 and H-7, are expected. They will appear as doublets due to their mutual ortho coupling (³J_HH). H-6 will likely show an additional coupling to the fluorine atom (³J_HF), and H-7 may show a smaller four-bond coupling (⁴J_HF).

    • Aliphatic Region (δ 3.0-5.0): This region contains the protons on the dihydrofuran ring. The two H-2 protons are diastereotopic and will appear as a complex multiplet, coupled to each other (geminal ²J_HH) and to H-3 (vicinal ³J_HH). The H-3 proton, being attached to the stereocenter and adjacent to the amine, will appear as a multiplet due to coupling with the H-2 protons.

    • Amine Protons (-NH₂): The two amine protons may appear as a broad singlet and could be located over a wide chemical shift range. Their signal may exchange with trace water in the solvent.

  • ¹³C NMR Spectrum: Eight distinct carbon signals are expected for the benzofuran core.

    • The carbons directly bonded to electronegative atoms will be downfield: C-7a (bonded to oxygen) and C-4 (bonded to fluorine). The C-F bond will induce a large one-bond coupling (¹J_CF) that splits the C-4 signal into a doublet.

    • C-5 (bonded to bromine) will also have a characteristic chemical shift.

    • The remaining aromatic carbons (C-3a, C-6, C-7) and the aliphatic carbons (C-2, C-3) will appear in the expected regions. C-2 and C-3 will also show smaller two- and three-bond couplings to fluorine.

  • ¹⁹F NMR Spectrum: A single resonance is expected.[1] This signal will likely be a doublet of doublets due to coupling to the ortho proton H-6 (³J_FH) and the meta proton H-7 (⁴J_FH). The magnitude of these coupling constants provides valuable spatial information.[13]

Elucidation with 2D Correlation Spectra

The 2D spectra are used to assemble the molecular fragments identified in the 1D spectra.[14]

G mol p_H7 p_H6 p_H7->p_H6 COSY p_H3 p_H2a p_H3->p_H2a COSY p_H2b p_H3->p_H2b COSY p_H2_to_C7a p_C7a p_H2_to_C7a->p_C7a HMBC p_H2_to_C3a p_C3a p_H2_to_C3a->p_C3a HMBC p_H6_to_C7a p_H6_to_C7a->p_C7a HMBC p_H7_to_C5 p_C5 p_H7_to_C5->p_C5 HMBC p_H3_to_C3a p_H3_to_C3a->p_C3a HMBC

Caption: Key COSY and HMBC correlations for structural assembly.

  • COSY Analysis:

    • A cross-peak between the aromatic protons H-6 and H-7 will confirm their ortho relationship.

    • Cross-peaks connecting H-3 to both H-2 protons will establish the -CH(NH₂)-CH₂- spin system of the dihydrofuran ring. The absence of further COSY correlations from this system confirms its isolation.

  • HSQC Analysis: This experiment serves as a crucial bridge between the proton and carbon data. It will show cross-peaks for:

    • H-6 ↔ C-6

    • H-7 ↔ C-7

    • H-3 ↔ C-3

    • H-2 protons ↔ C-2 This allows for the direct assignment of all protonated carbons.

  • HMBC Analysis: This is the definitive experiment for establishing the overall carbon skeleton.[15] Key correlations that validate the structure include:

    • Connecting the Aliphatic and Aromatic Rings: Protons H-2 and H-3 should show correlations to the quaternary carbons C-3a and C-7a. For instance, a cross-peak between the H-2 protons and C-7a confirms the ether linkage.

    • Confirming Aromatic Substitution: The aromatic proton H-7 should show a three-bond correlation to the bromine-substituted C-5 (³J_CH). The H-6 proton should show correlations to C-4 and C-7a.

    • Validating the Fused Ring System: The H-6 proton should correlate to C-7a, and the H-7 proton should correlate to C-3a, confirming the fusion of the two rings.

Summary of Expected Data

The following table summarizes the anticipated NMR data. Actual chemical shifts may vary depending on the solvent and concentration.

Atom Position¹H (δ, ppm, multiplicity, J Hz)¹³C (δ, ppm)Key 2D Correlations (Proton to...)
2~4.6-4.8 (m)~75COSY: H-3; HMBC: C-3, C-3a, C-7a
3~4.2-4.4 (m)~55COSY: H-2; HMBC: C-2, C-3a, C-4
3a-~128HMBC: H-2, H-3, H-7
4-~150 (d, ¹J_CF ≈ 245 Hz)HMBC: H-3, H-6
5-~115HMBC: H-7
6~7.2-7.4 (dd, ³J_HH, ³J_HF)~125 (d, ²J_CF ≈ 15 Hz)COSY: H-7; HMBC: C-4, C-5, C-7a
7~6.8-7.0 (dd, ³J_HH, ⁴J_HF)~112COSY: H-6; HMBC: C-3a, C-5
7a-~155HMBC: H-2, H-6
NH₂broad singlet--

Conclusion

The structural and stereochemical integrity of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can be rigorously and unambiguously confirmed through a systematic application of modern NMR techniques. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D correlation experiments like COSY, HSQC, and HMBC, provides a multi-layered, self-validating dataset. This comprehensive approach ensures the high fidelity of the molecular structure, a non-negotiable requirement for its application in research, discovery, and development environments.

References

  • ResearchGate. How to Prepare Samples for NMR. Available at: [Link][7]

  • Casteleijn, M. G., et al. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Available at: [Link][13][16][17]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link][5]

  • University of Houston. Small molecule NMR sample preparation. (2023). Available at: [Link][6]

  • da Silva, A. B., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(11), 2051-2059. Available at: [Link][14][18]

  • American Chemical Society Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology. Available at: [Link][19]

  • Emsley, J. W., & Lindon, J. C. (1975). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 29(2), 543-546. Available at: [Link][20]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link][1]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link][2]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link][4]

  • Weizmann Institute of Science. NMR Sample Preparation. Available at: [Link][3]

  • Campos, M. L., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link][12]

  • Chemistry LibreTexts. 19: HMBC. (2024). Available at: [Link][11]

  • Nanalysis Corp. HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Available at: [Link][10]

  • University of California, Davis. 2D NMR A correlation map between two NMR parameters. Available at: [Link][9]

  • Grimblat, N., & Sarotti, A. M. (2016). Theoretical NMR correlations based Structure Discussion. Chemistry - A European Journal, 22(34), 11988-11997. Available at: [Link][15]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Introduction & Scope (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1822780-77-7) is a halogenated primary amine building block frequently utilized in the synthesis of novel neuroactive and chemotherapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1822780-77-7) is a halogenated primary amine building block frequently utilized in the synthesis of novel neuroactive and chemotherapeutic agents. Due to its specific physicochemical profile—combining a highly lipophilic halogenated benzofuran core with a basic amine—it presents unique challenges for in vivo formulation and systemic delivery.

This application note provides a comprehensive, self-validating protocol for the formulation, tolerability screening, and pharmacokinetic (PK) evaluation of this compound in rodent models. By establishing solubility first, validating tolerability second, and executing microsampling third, the workflow ensures data integrity at every phase of preclinical development.

Physicochemical Properties & Formulation Causality

The successful in vivo dosing of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine requires overcoming its poor aqueous solubility as a free base. If administered in unoptimized aqueous vehicles, the compound will rapidly precipitate in the bloodstream (causing fatal embolism) or the gastrointestinal tract (leading to erratic, non-linear absorption).

To establish a self-validating formulation system, a multi-component co-solvent approach is utilized [1].

  • DMSO (Dimethyl Sulfoxide) acts as the primary solubilizer to disrupt the crystalline lattice of the compound.

  • PEG300 (Polyethylene Glycol 300) serves as a co-solvent that prevents the compound from crashing out of solution upon dilution with aqueous media.

  • Tween-80 (Polysorbate 80) is a non-ionic surfactant that maintains micellar stability and enhances membrane permeability.

  • Saline (0.9% NaCl) ensures the final formulation is isotonic and physiologically tolerated during intravenous (IV) or oral (PO) administration.

Table 1: Optimized Vehicle Formulation for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine
ComponentVolume Fraction (% v/v)Causality / Function in Formulation
DMSO 10%Primary solvent; maximizes initial API dissolution.
PEG300 40%Co-solvent; prevents precipitation upon aqueous dilution.
Tween-80 5%Surfactant; maintains micellar suspension and stability.
0.9% Saline 45%Aqueous diluent; provides physiological isotonicity.

Experimental Workflow

PK_Workflow A Compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) B Acute Toxicity Profiling (OECD 425 UDP) Determine MTD A->B  Tolerability Check C In Vivo PK Dosing (IV and PO routes in Rodents) A->C  Optimal Dose B->C  MTD Established D Blood Collection (VAMS / Tail Vein Microsampling) C->D  Time-course (0-24h) E Sample Processing & LC-MS/MS Bioanalysis D->E  Extraction F PK Parameter Calculation (AUC, Cmax, Tmax, t1/2, F%) E->F  Data Integration

Sequential workflow for the in vivo pharmacokinetic profiling of halogenated benzofurans.

Step-by-Step Methodologies

Protocol 1: Vehicle Preparation & Compound Formulation

Critical Note: Solvents must be added in the exact sequence described below to prevent irreversible precipitation of the compound [1].

  • Weighing: Accurately weigh the required mass of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine powder into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final target volume as sterile DMSO. Vortex vigorously until the solution is completely clear. Gentle sonication in a 37°C water bath may be applied if necessary.

  • Co-solvent Addition: Add 40% of the final volume as PEG300. Mix thoroughly by vortexing for 30 seconds.

  • Surfactant Addition: Add 5% of the final volume as Tween-80. Vortex extensively to ensure homogenous distribution of the surfactant.

  • Aqueous Dilution: Slowly add 45% of the final volume as 0.9% Saline dropwise while continuously vortexing the vial. This gradual addition prevents localized supersaturation and subsequent crashing of the lipophilic compound.

Protocol 2: Acute Oral Toxicity & MTD Determination (OECD 425)

Before executing a full PK time-course, the Maximum Tolerated Dose (MTD) must be established. The is utilized because it minimizes animal use while providing a statistically robust estimate of the LD50 and MTD [2].

  • Animal Preparation: Fast female Sprague-Dawley rats (or appropriate murine models) overnight prior to dosing, providing water ad libitum.

  • Initial Dosing: Administer a single PO dose of the formulated compound to the first animal at a conservative starting estimate (e.g., 175 mg/kg) via oral gavage.

  • Observation & Causality: Observe the animal continuously for the first 4 hours, and periodically for 48 hours. If the animal survives without severe distress, dose the second animal at a higher step (increased by a factor of 3.2). If the first animal exhibits severe toxicity, dose the second animal at a lower step.

  • MTD Establishment: The MTD is defined as the highest dose that does not produce major life-threatening toxicity. The PO dose for the subsequent PK study should be set at 1/10th to 1/5th of this MTD to ensure linear pharmacokinetics without saturating metabolic pathways.

Protocol 3: In Vivo PK Dosing and VAMS Blood Collection

Traditional PK studies require large blood volumes, necessitating destructive sampling or large satellite animal groups. To create a more ethical and data-rich self-validating system, is employed. VAMS absorbs a fixed volume of capillary blood, eliminating the hematocrit bias associated with traditional dried blood spots and allowing a full 24-hour time-course to be sampled from a single rodent [3, 4].

  • Dosing: Administer the compound to Group 1 via IV injection (e.g., 2 mg/kg via tail vein) and Group 2 via PO gavage (e.g., 10 mg/kg).

  • Microsampling: At designated time points (e.g., Predose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), perform a minor tail snip or saphenous vein puncture.

  • VAMS Collection: Touch the polymeric tip of the VAMS device to the blood drop. Hold it in place until the tip turns uniformly red, ensuring exactly 10 µL (or 20 µL, depending on the device) is absorbed. Do not submerge the tip past the shoulder of the device.

  • Drying & Storage: Place the VAMS devices in a customized drying rack at room temperature for 2 hours. Once dried, store them in a sealed container with desiccant until LC-MS/MS extraction.

Data Presentation: PK Parameter Integration

Following LC-MS/MS bioanalysis of the extracted VAMS tips, Non-Compartmental Analysis (NCA) is performed to extract the critical parameters that will dictate the compound's viability for further development.

Table 2: Standard Pharmacokinetic Parameters for Data Synthesis
ParameterSymbolDefinition & Causality
Maximum Concentration CmaxThe peak systemic exposure of the compound; critical for assessing potential toxicity thresholds.
Time to Cmax TmaxThe time required to reach Cmax; indicates the rate of gastrointestinal absorption for PO doses.
Area Under the Curve AUC(0-t)Total systemic exposure over time; used to calculate clearance and bioavailability.
Half-Life t1/2The time required for systemic concentration to decrease by 50%; dictates dosing frequency.
Bioavailability F%Ratio of PO AUC to IV AUC (dose-normalized); determines the viability of the compound as an oral drug.

References

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Available at:[Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. National Institutes of Health (NIH). Available at:[Link]

  • Volumetric Absorptive Microsampling in Toxicology. MDPI. Available at:[Link]

  • Volumetric Absorptive Microsampling as a Sampling Alternative in Clinical Trials. Dove Medical Press. Available at:[Link]

Application

sample preparation of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine for mass spectrometry

An Application Guide: Mass Spectrometry Sample Preparation of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Authored by: A Senior Application Scientist This document provides a detailed guide for the preparation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: Mass Spectrometry Sample Preparation of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Authored by: A Senior Application Scientist

This document provides a detailed guide for the preparation of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine for mass spectrometric analysis. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple instructions to explain the rationale behind methodological choices, ensuring robust and reproducible results. The inherent structural features of the analyte—a basic amine group, a semi-polar dihydrobenzofuran core, and halogen substituents—necessitate a carefully considered analytical strategy.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is paramount for developing a successful mass spectrometry method. These properties dictate the optimal choice of solvents, ionization techniques, and chromatographic conditions.

Key Physicochemical Properties:

PropertyValue / CharacteristicImplication for MS Sample Preparation
Molecular Formula C₈H₇BrFNO---
Molecular Weight 232.05 g/mol Defines the target mass-to-charge ratio (m/z) for the molecular ion.
Structure A primary amine on a dihydrobenzofuran ring with bromo and fluoro substituents.The basic amine is a prime target for protonation, making positive mode electrospray ionization highly favorable.[1][2]
Polarity Expected to be a polar molecule.Soluble in polar organic solvents like methanol and acetonitrile. Good candidate for Electrospray Ionization (ESI).[1][2]
Key Feature Presence of one bromine atom.Will produce a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), which is a powerful tool for identification.[3]

Strategic Selection of the Ionization Technique

The choice of ionization source is the most critical decision in the analytical workflow. The analyte's structure strongly suggests a primary technique, with alternatives available for specific applications or troubleshooting.

Primary Recommendation: Electrospray Ionization (ESI)

ESI is the premier choice for this analyte due to its polar nature and the presence of a basic nitrogen atom, which readily accepts a proton to form a quasi-molecular ion ([M+H]⁺).[2][4][5] It is a "soft" ionization technique, meaning it imparts little excess energy to the molecule, typically resulting in a strong molecular ion signal with minimal fragmentation.[4] This is ideal for accurate mass determination and quantification.

Secondary Options:
  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for compounds that are less polar and thermally stable.[6][7] If ESI yields a poor response, APCI can be considered. It is generally more tolerant of less-polar solvents than ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this type, MALDI can be useful for high-throughput screening or direct tissue imaging.[8][9] Success is highly dependent on finding a suitable matrix that co-crystallizes with the analyte without creating interfering background ions.[10][11]

The following diagram illustrates the decision-making process for selecting the optimal ionization technique.

G cluster_0 Ionization Technique Selection Workflow start Start with Analyte Properties: - Polar - Basic Amine Group - MW < 1500 Da esi Primary Choice: Electrospray Ionization (ESI) (Positive Ion Mode) start->esi maldi Specialized Application: Matrix-Assisted Laser Desorption/Ionization (MALDI) start->maldi  For Tissue Imaging or  High-Throughput Screening check_esi Is ESI Signal Sufficient? esi->check_esi apci Secondary Choice: Atmospheric Pressure Chemical Ionization (APCI) check_esi->apci No end_node Proceed to Method Optimization check_esi->end_node  Yes apci->end_node maldi->end_node

Caption: Workflow for selecting the appropriate ionization source.

Experimental Protocols: From Sample to Spectrometer

The following protocols provide step-by-step instructions for preparing the analyte for analysis. The choice between direct infusion and LC-MS will depend on the purity of the sample and the goals of the analysis.

Protocol 1: Direct Infusion via ESI-MS

This method is ideal for rapid screening of relatively pure samples to confirm identity and optimize mass spectrometer parameters.

Rationale: Direct infusion provides a constant stream of the analyte to the mass spectrometer, which simplifies tuning and allows for signal averaging to improve the signal-to-noise ratio. The use of an acidic modifier promotes protonation of the basic amine, enhancing the signal in positive ion mode.[5]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the analyte and dissolve it in methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent mixture to a final concentration of approximately 1-10 µg/mL.[12] A recommended solvent is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Expert Insight: The addition of 0.1% formic acid is critical. It lowers the pH of the solution, ensuring the primary amine is protonated ([M+H]⁺), which is essential for efficient ionization in positive mode ESI.[1][3][5]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the instrument's fluidics.[12][13]

  • Infusion: Infuse the sample into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that brackets the expected m/z of the protonated molecule (e.g., m/z 100-400). Look for the characteristic bromine isotopic pattern at m/z 232.0 and 234.0.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the preferred method for analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures) or when quantitative analysis is required. It separates the analyte from interfering components prior to detection.

Rationale: Chromatographic separation prevents ion suppression from matrix components and allows for the differentiation of isomers. A reversed-phase C18 column is a robust starting point for a polar, small molecule like this analyte.

The diagram below outlines the comprehensive workflow for LC-MS sample preparation.

G cluster_1 LC-MS Sample Preparation Workflow sample Start: Sample in Complex Matrix (e.g., plasma, reaction mixture) extraction Step 1: Extraction (SPE or LLE) sample->extraction drydown Step 2: Evaporate to Dryness (under Nitrogen stream) extraction->drydown reconstitute Step 3: Reconstitute in Initial Mobile Phase drydown->reconstitute filter Step 4: Filter (0.22 µm syringe filter) reconstitute->filter inject Step 5: Inject into LC-MS System filter->inject

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Separation of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the technical support center for the chiral separation of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific and often challenging chiral separation. The methodologies and advice provided herein are grounded in established chromatographic principles and extensive field experience.

I. Troubleshooting Guide: A Causal Approach

Encountering issues during chiral HPLC separations is a common part of method development. This guide follows a logical, cause-and-effect-based approach to resolving the most frequent problems, from poor resolution to peak shape anomalies.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

The inability to resolve the enantiomers of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is the most fundamental challenge. This typically points to a suboptimal choice of the chiral stationary phase (CSP) or mobile phase conditions.

Initial Assessment Workflow

Caption: Initial troubleshooting workflow for poor resolution.

Detailed Troubleshooting Steps:

1. Chiral Stationary Phase (CSP) Selection:

  • The "Why": The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the chiral selector of the CSP. For an amine like 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, polysaccharide-based CSPs are often a good starting point due to their broad selectivity.[1][2]

  • Actionable Steps:

    • Primary Screening: If you are developing a new method, it is crucial to screen a variety of CSPs. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, OD, or the immobilized versions like IA, IB, IC), are highly recommended for their success in resolving a wide range of chiral amines.[1][3]

    • Secondary Screening: If polysaccharide columns fail, consider Pirkle-type or macrocyclic glycopeptide-based CSPs.

2. Mobile Phase Optimization:

  • The "Why": The mobile phase modulates the interaction between the analyte and the CSP. For basic compounds like the target amine, additives are often necessary to improve peak shape and achieve resolution.[4][5]

  • Actionable Steps:

    • Normal Phase:

      • Solvent Composition: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage.

      • Additives: The amine functional group necessitates the use of a basic additive to minimize tailing and improve resolution. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[6] In some cases, a combination of an acidic and basic additive (e.g., 0.1% TFA and 0.1% DEA) can be effective.[4][7]

    • Reversed-Phase/Polar Organic Mode:

      • While less common for this type of compound, if using a reversed-phase or polar organic mode, adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous or polar organic phase.

      • For reversed-phase, ensure the pH of the aqueous phase is controlled with a suitable buffer.

3. Temperature Effects:

  • The "Why": Temperature influences the thermodynamics of the chiral recognition process.[8][9][10] Both increasing and decreasing the temperature can have a significant, and sometimes unpredictable, impact on resolution.[11]

  • Actionable Steps:

    • Systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[12][13]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Even with some separation, poor peak shape can hinder accurate quantification.

Troubleshooting Peak Shape Issues

Sources

Optimization

Technical Support Center: Synthesis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Intermediates

Welcome, researchers and drug development professionals. This technical support center is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This technical support center is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of synthesizing (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine and its key intermediates. Our goal is to empower you with the scientific rationale behind experimental choices to enhance reaction yields and ensure stereochemical integrity.

Table of Contents

  • Synthetic Strategy Overview

  • Troubleshooting Guide

    • Stage 1: Synthesis of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one

    • Stage 2: Asymmetric Reduction to (3R)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-ol

    • Stage 3: Stereoinvertive Amination to (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

  • References

Synthetic Strategy Overview

The synthesis of the target chiral amine, (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiopurity. A common and logical synthetic pathway is outlined below. This guide will address potential issues at each of these critical stages.

Synthetic_Pathway A Starting Material (e.g., 2-bromo-6-fluorophenol) B Intermediate 1 5-bromo-4-fluoro-2,3- dihydrobenzofuran-3-one A->B Acylation & Friedel-Crafts Cyclization C Intermediate 2 (3R)-5-bromo-4-fluoro-2,3- dihydrobenzofuran-3-ol B->C Asymmetric Reduction D Target Molecule (3S)-5-bromo-4-fluoro-2,3- dihydrobenzofuran-3-amine C->D Stereoinvertive Amination (e.g., Mitsunobu)

Figure 1: A plausible synthetic route to (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one

The initial steps typically involve the formation of the dihydrobenzofuranone core. A common route is the acylation of a suitably substituted phenol followed by an intramolecular Friedel-Crafts reaction.

Q1: My Friedel-Crafts cyclization to form the dihydrobenzofuranone is low-yielding. What are the likely causes and how can I improve it?

A1: Low yields in this step often point to issues with the electrophilic aromatic substitution reaction.

  • Probable Cause 1: Inadequate Activation of the Acylating Agent. The conversion of the acid chloride or anhydride to a more electrophilic species by the Lewis acid might be inefficient.

    • Solution: Ensure your Lewis acid (e.g., AlCl₃, TiCl₄) is fresh and anhydrous. Consider increasing the equivalents of the Lewis acid to ensure complete activation.

  • Probable Cause 2: Competing Intermolecular Reactions. At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric side products.

    • Solution: Employ high-dilution conditions. Add the substrate slowly to a solution of the Lewis acid in a large volume of solvent to favor the intramolecular pathway.

  • Probable Cause 3: Deactivation of the Aromatic Ring. The bromo and fluoro substituents are deactivating, which can make the cyclization sluggish.

    • Solution: More forcing conditions may be necessary. This can include using a stronger Lewis acid or a higher reaction temperature. However, be cautious as this can also lead to side reactions. A systematic optimization of the reaction temperature is recommended.

ParameterRecommended RangeNotes
Lewis Acid AlCl₃, TiCl₄, PPAPPA (polyphosphoric acid) can be an effective alternative.
Solvent CS₂, Dichloromethane, NitrobenzeneChoice of solvent can influence Lewis acid activity.
Temperature 0 °C to 80 °CStart at lower temperatures and gradually increase.
Concentration < 0.1 MHigh dilution is key to minimizing intermolecular reactions.
Table 1: Recommended starting conditions for optimizing the Friedel-Crafts cyclization.
Stage 2: Asymmetric Reduction to (3R)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-ol

The stereochemistry of the final product is set at this stage. Therefore, achieving high enantioselectivity is critical.

Q2: The enantiomeric excess (ee) of my chiral alcohol is low after asymmetric reduction. How can I improve the stereoselectivity?

A2: Low enantioselectivity in the reduction of the ketone points to a suboptimal chiral reducing system or unfavorable reaction conditions.

  • Probable Cause 1: Inappropriate Chiral Reagent. The chosen chiral catalyst or reagent may not be well-suited for this specific substrate.

    • Solution: Screen a variety of chiral reducing agents. Common choices include Corey-Bakshi-Shibata (CBS) catalysts or chiral borane reagents. The steric and electronic properties of the substrate can significantly influence the effectiveness of a given catalyst.

  • Probable Cause 2: Non-Optimal Reaction Temperature. The enantioselectivity of many asymmetric reductions is highly temperature-dependent.

    • Solution: Perform the reaction at lower temperatures. Running the reduction at 0 °C, -20 °C, or even -78 °C can significantly enhance the enantiomeric excess.

  • Probable Cause 3: Impurities in the Substrate or Reagents. Impurities can interfere with the catalyst, leading to a decrease in both yield and enantioselectivity.

    • Solution: Ensure the starting ketone is of high purity. All reagents, especially the chiral catalyst and the reducing agent (e.g., borane source), should be of high quality and handled under anhydrous conditions.

Asymmetric_Reduction Start Low Enantiomeric Excess (ee) Q1 Is the reaction temperature optimized (low enough)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the chiral catalyst/reagent appropriate for the substrate? A1_Yes->Q2 Sol1 Action: Lower the reaction temperature (e.g., to -20 °C or -78 °C). A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are all reagents and solvents anhydrous and high purity? A2_Yes->Q3 Sol2 Action: Screen alternative chiral reducing agents (e.g., different CBS catalysts, chiral boranes). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End High Enantiomeric Excess (ee) A3_Yes->End Sol3 Action: Use freshly distilled solvents and high-purity reagents. A3_No->Sol3 Sol3->End

Figure 2: Troubleshooting workflow for low enantioselectivity in asymmetric reduction.

Stage 3: Stereoinvertive Amination to (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

The Mitsunobu reaction is a powerful tool for this conversion, proceeding with inversion of stereochemistry. However, it is prone to several side reactions and can be challenging to optimize.[1][2]

Q3: My Mitsunobu reaction is giving a low yield of the desired amine. What are the common pitfalls?

A3: Low yields in the Mitsunobu reaction can be due to several factors, including side reactions and difficult purification.

  • Probable Cause 1: Unfavorable pKa of the Nucleophile. The standard Mitsunobu reaction works best with nucleophiles having a pKa less than 11.[3] Hydrazoic acid (HN₃), a common precursor to the amine, has a pKa of ~4.6, making it a suitable nucleophile. If you are using an alternative nitrogen source, its pKa should be considered.

    • Solution: Use hydrazoic acid (generated in situ from sodium azide and an acid) as the nucleophile, followed by reduction (e.g., with PPh₃/H₂O or by catalytic hydrogenation) to obtain the amine. Caution: Hydrazoic acid is highly toxic and explosive.[4] All manipulations should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • Probable Cause 2: Formation of Side Products. A common side reaction is the formation of an elimination product (an alkene) or reaction of the alcohol with the azodicarboxylate.[3] Sterically hindered alcohols are particularly prone to low yields.[1]

    • Solution:

      • Order of Addition: Pre-forming the betaine by adding the azodicarboxylate (e.g., DIAD or DEAD) to the triphenylphosphine at low temperature before adding the alcohol and nucleophile can sometimes improve yields.[3]

      • Reagent Choice: For sterically hindered alcohols, using N,N,N',N'-tetramethylazodicarboxamide (TMAD) in place of DEAD or DIAD has been shown to be effective.[5]

  • Probable Cause 3: Difficult Purification. The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to separate from the desired product, leading to low isolated yields.

    • Solution:

      • Modified Reagents: Using polymer-supported triphenylphosphine or a phosphine with acidic or basic handles can facilitate purification by precipitation or extraction.

      • Crystallization: If the product is a solid, careful crystallization can be an effective way to remove the byproducts.

      • Chromatography: While challenging, chromatography on silica gel can be used. It is often helpful to first remove the bulk of the byproducts by precipitation or extraction.

ParameterRecommended ConditionRationale
Phosphine Triphenylphosphine (PPh₃)Standard, but consider alternatives for easier purification.
Azodicarboxylate DIAD or DEADDIAD is often preferred due to its lower toxicity.
Nitrogen Source Hydrazoic acid (HN₃)Suitable pKa for the reaction.
Solvent Anhydrous THF or DichloromethaneMust be anhydrous to prevent hydrolysis of intermediates.
Temperature 0 °C to room temperatureLow temperature is generally preferred to minimize side reactions.
Table 2: Key parameters for the Mitsunobu reaction.

Q4: I am observing racemization of my chiral amine during or after the Mitsunobu reaction. How can I prevent this?

A4: Racemization is a significant risk in the synthesis of chiral amines and can occur at multiple stages.

  • Probable Cause 1: Racemization During Workup. Chiral amines can be susceptible to racemization under strongly acidic or basic conditions, which may be used during the aqueous workup.[6]

    • Solution: Use mild conditions for the workup. Instead of strong acids or bases, use saturated aqueous solutions of NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic) for washes. Perform all extractions at low temperature (0-5 °C) to minimize the rate of racemization.[6]

  • Probable Cause 2: Racemization During Purification. Standard silica gel is acidic and can cause racemization of sensitive amines during column chromatography.[7]

    • Solution:

      • Neutralize the Silica: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine).

      • Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina.

      • Salt Formation: If possible, purify the amine as a salt (e.g., hydrochloride or tartrate), which is often more crystalline and less prone to racemization on silica gel. The free base can then be liberated just before the next step.

Frequently Asked Questions (FAQs)

Q5: What is the best way to introduce the fluorine and bromine atoms onto the aromatic ring?

A5: The specific order and method of halogenation will depend on the starting material. Generally, electrophilic aromatic substitution is used. For example, starting with a fluorophenol, bromination can be achieved using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity will be directed by the existing substituents on the ring. It is crucial to characterize the halogenation products carefully to ensure the correct isomer is being carried forward.

Q6: Are there alternatives to the Mitsunobu reaction for the amination step?

A6: Yes, several alternatives exist, although they may require additional steps. One common strategy is to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displace it with an amine source, such as sodium azide, followed by reduction. This two-step process also results in an inversion of stereochemistry. However, for sterically hindered alcohols, elimination can be a competing side reaction.

Q7: How can I confirm the enantiomeric excess (ee) of my chiral alcohol and final amine product?

A7: The most reliable method for determining enantiomeric excess is by chiral High-Performance Liquid Chromatography (HPLC).[8] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It may be necessary to derivatize the alcohol or amine with a UV-active group to facilitate detection. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can sometimes be used to resolve the signals of the two enantiomers.

Q8: What protecting groups are suitable for the amine if I need to perform further reactions?

A8: The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a very common protecting group that is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid).[9]

  • Cbz (carboxybenzyl): This group is stable to acidic conditions but can be removed by catalytic hydrogenation.[9]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acid but is cleaved by bases, such as piperidine.[9]

It is important to choose a protecting group that is orthogonal to the other functional groups in your molecule and the conditions of any subsequent reactions.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one

  • To a flame-dried, three-necked flask under an argon atmosphere, add the (R)-CBS catalyst (0.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq) over 30 minutes.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add a solution of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) in anhydrous THF over 1 hour.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield (3R)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-ol.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Mitsunobu Reaction for Stereoinvertive Amination

Safety Note: This reaction generates hydrazoic acid, which is highly toxic and explosive. Perform this reaction in a well-ventilated fume hood behind a blast shield.

  • To a flame-dried flask under an argon atmosphere, add (3R)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of hydrazoic acid in THF by carefully adding sodium azide to a solution of a suitable acid (e.g., acetic acid) in THF. Use extreme caution.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the solution of the alcohol and triphenylphosphine.

  • After 10 minutes, slowly add the prepared solution of hydrazoic acid to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to reduce the intermediate azide.

  • Stir for several hours until the azide is fully converted to the amine.

  • Perform an aqueous workup using saturated NaHCO₃ and extract with ethyl acetate.

  • Purify the crude product by column chromatography on triethylamine-treated silica gel to afford (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

References

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth. 1998, 75, 1.
  • BenchChem. (2025). Minimizing Racemization During the Synthesis of Chiral Amino Alcohols.
  • Wikipedia. (2024). Mitsunobu reaction.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Hughes, D. L. (1996). The Mitsunobu Reaction.
  • Books. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process.
  • Miao, Z. et al. (2019). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • ACS Publications. (2011). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development.
  • Academia.edu. (2009). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid.
  • Moravcová, J. et al. (2000). Mitsunobu Transformations of 1,2-O-Isopropylidene-α-D-pentofuranoses Mediated by Zinc Salts.
  • Waser, M. et al. (2018). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides.
  • Blacker, J. et al. (2022). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering.
  • TCI Chemicals. (n.d.). New Mitsunobu Reagents.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Google Patents. (2020). US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
  • Miao, Z. et al. (2019). K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. RSC Advances.
  • Google Patents. (1999).
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • SciSpace. (2009). Amino Acid-Protecting Groups.
  • Choi, H. D. et al. (2010). 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1643.
  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chem.iitb. (2020). Protecting Groups.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Organic Chemistry Frontiers (RSC Publishing). (2019). Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)
  • ResearchGate. (2022). Asymmetric hydrogenation for the chiral 2,3‐dihydrobenzofurans.
  • ResearchGate. (2018). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran.
  • RSC Publishing. (2022). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
  • Albericio, F. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Sumika Chemical Analysis Service. (n.d.).
  • Česká a slovenská farmacie. (2007).
  • University of Reading. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • eScholarship.org. (2020). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes into Stereogenic Centers.
  • BenchChem. (2025).
  • ResearchGate. (2020). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2024).
  • ResearchGate. (2016).
  • Organic Letters. (2021).

Sources

Troubleshooting

Technical Support Center: Chromatography of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the technical support center for the chromatographic analysis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on reducing baseline noise to enhance data quality and ensure analytical precision. The information provided is grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Reducing Baseline Noise

Baseline noise in High-Performance Liquid Chromatography (HPLC) can obscure peaks of interest, leading to inaccurate quantification and reduced sensitivity.[1][2] This section provides a systematic approach to identifying and mitigating the root causes of baseline noise when analyzing (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Question: I am observing significant baseline noise in my chromatogram. What are the most common causes and how can I resolve them?

Answer: Baseline noise can originate from several sources within the HPLC system, including the mobile phase, the pump, the column, and the detector.[1][3] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[4]

1. Mobile Phase Issues

The mobile phase is a frequent contributor to baseline instability.[5][6]

  • Contamination: Impurities in solvents or additives can lead to a noisy or drifting baseline.[7][8][9] Water is a common source of contamination.[3]

    • Solution: Always use high-purity, HPLC-grade solvents and reagents.[4][7][8][10] Prepare mobile phases fresh daily, if possible, especially those containing buffer salts which are prone to microbial growth.[1][6][11]

  • Improper Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing significant noise.[7][9][12]

    • Solution: Ensure your mobile phase is thoroughly degassed. Modern HPLC systems often have built-in online degassers, but for optimal results, especially with sensitive analyses, consider helium sparging.[12] Sonication is a less effective method for degassing as atmospheric gases can redissolve into the solution over time.[12]

  • Poor Mixing: In gradient elution, inadequate mixing of mobile phase components can result in baseline fluctuations.[1]

    • Solution: If preparing the mobile phase manually, ensure precise measurement and thorough mixing of the individual components.[13] For system-mixed gradients, a static mixer placed between the pump and the column can improve baseline stability.[5][6]

2. HPLC System and Hardware

Mechanical issues within the HPLC system are another common source of baseline noise.

  • Pump Problems: Fluctuations in pump pressure, often caused by worn seals, faulty check valves, or trapped air bubbles, can manifest as a pulsating baseline.[1][3][7]

    • Solution: Regularly inspect and replace pump seals as part of a preventive maintenance schedule.[3][4] If check valves are suspected, they may need cleaning or replacement.[5] Ceramic check valves can sometimes reduce noise, particularly with ion-pairing reagents.[5]

  • Column Contamination and Degradation: The accumulation of contaminants on the column can leach out during analysis, causing baseline drift and ghost peaks.[1][3] Column bleed, where the stationary phase degrades and elutes, also contributes to baseline noise.[14]

    • Solution: If column contamination is suspected, follow the manufacturer's instructions for cleaning.[1] If the problem persists, the column may need to be replaced.[3] To diagnose if the column is the source of the noise, you can replace it with a union and observe the baseline.[3]

  • Detector Issues: An aging detector lamp, a contaminated flow cell, or improper detector settings can all increase baseline noise.[1][3][15]

    • Solution: Perform a lamp intensity test to check the performance of the detector lamp and replace it if necessary.[1][15] The flow cell can be cleaned by flushing with appropriate solvents, such as methanol or isopropanol.[1][4] In some cases, a dilute solution of nitric acid may be used, but always consult your detector's manual first.[4]

3. Environmental and Methodological Factors
  • Temperature Fluctuations: Variations in ambient laboratory temperature can affect detector stability, especially for refractive index (RI) detectors, but can also impact UV detectors.[8][16][17]

    • Solution: Maintain a stable laboratory temperature. Using a column oven provides precise temperature control and can minimize baseline drift.[8][16]

  • Wavelength Selection: For UV detectors, the choice of wavelength can significantly impact baseline noise.[15] Solvents and additives have UV cutoff wavelengths below which they absorb strongly, increasing noise.[17]

    • Solution: Select a detection wavelength where the analyte has strong absorbance but the mobile phase components have minimal absorbance.[5] For example, while methanol has a UV cutoff around 205 nm, using it at wavelengths below 220 nm can increase baseline noise.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

Baseline_Troubleshooting Baseline Noise Troubleshooting Workflow start High Baseline Noise Observed mobile_phase Check Mobile Phase - Freshly prepared? - HPLC grade? - Properly degassed? start->mobile_phase system_check Inspect HPLC System - Leaks? - Pressure fluctuations? mobile_phase->system_check If noise persists isolate_column Isolate Column - Replace with union system_check->isolate_column No pressure issues pump_maintenance Pump Maintenance - Purge system - Check seals & check valves system_check->pump_maintenance Pressure issues detector_check Check Detector - Lamp intensity? - Flow cell clean? isolate_column->detector_check Noise persists without column clean_column Clean/Replace Column isolate_column->clean_column Noise disappears without column detector_maintenance Detector Maintenance - Clean flow cell - Replace lamp detector_check->detector_maintenance pump_maintenance->isolate_column resolution Baseline Noise Reduced clean_column->resolution detector_maintenance->resolution

Caption: A step-by-step workflow for troubleshooting baseline noise.

II. Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the chromatographic analysis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Q1: How often should I prepare a fresh mobile phase?

  • A1: It is best practice to prepare mobile phases daily, especially if they contain buffers, as these are susceptible to microbial growth which can cause baseline issues.[1][10][11] If a mobile phase has been validated for longer stability, it can be used for the validated period.[10]

Q2: Can the type of organic solvent in my mobile phase affect baseline noise?

  • A2: Yes. Different solvents have different UV cutoff wavelengths. For example, acetonitrile generally has a lower UV cutoff than methanol, making it a better choice for methods requiring detection at low wavelengths.[11] Using a solvent below its UV cutoff will lead to high background absorbance and increased noise.[17]

Q3: My baseline is drifting upwards during a gradient run. What could be the cause?

  • A3: Upward baseline drift in a gradient run is often due to a contaminated mobile phase, particularly the solvent with the weaker elution strength (often the aqueous phase).[9] As the gradient progresses and the concentration of the stronger eluting solvent increases, contaminants that have accumulated on the column are eluted, causing the baseline to rise.[17][18] Ensure the purity of all mobile phase components and consider running a blank gradient to diagnose the issue.[5][6]

Q4: What are the best practices for mobile phase storage?

  • A4: Mobile phases should be stored in clean, clearly labeled glass or PTFE containers.[11] Plastic containers should be avoided as plasticizers can leach into the solvent.[11] Containers should be tightly sealed to prevent evaporation and contamination.[11] Light-sensitive solvents should be stored in amber bottles.[11]

Q5: How can I determine if my HPLC column is the source of the baseline noise?

  • A5: A simple diagnostic test is to remove the column from the system and replace it with a union.[3] Run the mobile phase through the system without the column. If the baseline noise significantly improves, it is likely that the column is contaminated or has degraded and needs to be cleaned or replaced.[3]

Quantitative Data Summary
ParameterRecommended SpecificationPotential Impact on Baseline
Solvent Purity HPLC or Gradient GradeLow-grade solvents can introduce impurities, causing noise and drift.
Mobile Phase Filtration 0.45 µm for HPLC, 0.22 µm for UHPLCPrevents particulate matter from reaching the column and detector, which can cause blockages and noise.[13]
Mobile Phase pH Stable within ±0.05 units of the targetFluctuations in pH can affect analyte retention and baseline stability.[10]
Detector Wavelength > 220 nm for many common solventsOperating below the solvent's UV cutoff increases background absorbance and noise.[15]
Column Temperature Stability ± 0.1 °CTemperature fluctuations can cause baseline drift.[16][17]

III. Experimental Protocols

Protocol 1: Mobile Phase Preparation and Degassing
  • Solvent and Reagent Selection: Use only HPLC or gradient-grade solvents and high-purity reagents.[10]

  • Measurement: Accurately measure the required volumes of each mobile phase component separately before mixing to ensure the correct final composition.[13]

  • Filtration: Filter each component of the mobile phase through a 0.45 µm or 0.22 µm filter compatible with the solvent.[10][13]

  • Mixing: Combine the filtered components in a clean, appropriate container and mix thoroughly.

  • Degassing: Degas the final mobile phase mixture using an online degasser. For highly sensitive methods, helium sparging for 10-15 minutes can be beneficial.[12]

Protocol 2: HPLC System Flushing
  • Remove Column: Disconnect the column and replace it with a union to prevent contamination of the column during flushing.

  • Flush with Water: Flush all pump channels and the flow path with HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Flush with Isopropanol: Flush the system with isopropanol for 30-60 minutes. Isopropanol is a good solvent for removing a wide range of organic contaminants.

  • Equilibrate with Mobile Phase: Introduce the mobile phase into the system and allow it to equilibrate until a stable baseline is achieved.

  • Reconnect Column: Reinstall the column and equilibrate with the mobile phase at the initial method conditions until the pressure and baseline are stable.

IV. References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). [Link]

  • Why am I getting Baseline noise in HPLC? | ResearchGate. (2016, March 7). [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. (2025, September 19). [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. (2025, March 25). [Link]

  • Eliminating Baseline Problems - Agilent. (n.d.). [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.). [Link]

  • HPLC Column Damage: How Contaminated Ultrapure Water Destroys Your Most Expensive Consumables - ResinTech. (2025, December 12). [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). [Link]

  • How to Address HPLC System Contamination Issues - Patsnap Eureka. (2025, September 19). [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). [Link]

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25). [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method validation strategies for the quantification of (3S)-5-bromo-4-fluoro-2,3-dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method validation strategies for the quantification of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine in a biological matrix, such as human plasma. As a member of the benzofuran class of compounds, this analyte and its derivatives are of significant interest in pharmaceutical development for their diverse pharmacological activities.[1][2] The robust and reliable quantification of such molecules is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, forming the bedrock of regulatory submissions.[3][4]

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explores not just the "how" but, more critically, the "why" behind our methodological choices. We will compare a rapid, cost-effective method suitable for early-stage development against a more rigorous, selective method designed for late-stage clinical and regulatory environments. Both validations are designed to be self-validating systems, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[3]

The Analyte: (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

The analyte's structure, featuring a primary amine, makes it an ideal candidate for positive mode electrospray ionization (ESI+), as the amine group is readily protonated. The presence of bromine and fluorine atoms presents a unique analytical consideration due to their isotopic patterns, which can be leveraged for confirmation but also requires careful selection of precursor and product ions to avoid isotopic crosstalk. The primary analytical challenge is to develop a method that is not only sensitive and selective for the parent compound but also robust against interferences from endogenous matrix components.[5][6]

Comparative Methodologies Overview

We will validate and compare two distinct bioanalytical workflows. The core differentiation lies in the sample preparation technique and the chromatographic system, choices that have significant downstream implications for method performance, throughput, and cost.

  • Method A: Protein Precipitation (PPT) & Conventional HPLC-MS/MS. This approach utilizes a simple "crash" of plasma proteins with an organic solvent (e.g., acetonitrile). It is fast and inexpensive but often results in a less clean extract, potentially leading to significant matrix effects and reduced column longevity. This method is often deemed "fit-for-purpose" for early, non-regulatory research.[7]

  • Method B: Solid-Phase Extraction (SPE) & UHPLC-MS/MS. This method employs a more selective sample clean-up process using an SPE cartridge to isolate the analyte from matrix components. Paired with the speed and resolution of Ultra-High-Performance Liquid Chromatography (UHPLC), this workflow is designed to deliver superior data quality, characterized by lower matrix effects, higher sensitivity, and improved robustness, making it the gold standard for regulated bioanalysis.[8]

The Universal Foundation: Mass Spectrometry

For both methods, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the detector of choice. MRM provides unparalleled selectivity and sensitivity for quantification by monitoring a specific precursor ion to product ion transition. For our analyte, the protonated molecule [M+H]⁺ will serve as the precursor ion. Product ions are generated via collision-induced dissociation (CID) in the second quadrupole. A stable isotope-labeled (SIL) analog of the analyte (e.g., containing ¹³C or ¹⁵N) is the ideal internal standard (IS) as it co-elutes and experiences identical ionization effects, providing the most accurate correction for analytical variability.[9]

The Validation Workflow: A Comprehensive Overview

The validation process is a systematic demonstration that the analytical method is reliable and reproducible for its intended use.[10][11] The following diagram outlines the logical flow of the validation parameters we will assess for both Method A and Method B.

Validation_Workflow cluster_0 Method Development cluster_1 Full Validation (ICH M10 / FDA) Dev Initial Method Setup (LC & MS Optimization) Selectivity Specificity & Selectivity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ Sensitivity (LLOQ) Linearity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Assessment Recovery->Stability Final_Report Final Validation Report Stability->Final_Report Method Deemed Valid

Caption: High-level workflow for bioanalytical method validation.

Part 1: Specificity and Selectivity

Why it's critical: This parameter ensures that the signal measured is unequivocally from the analyte, free from interference by endogenous matrix components, metabolites, or concomitant medications.[12] Lack of selectivity leads to inaccurate quantification.

Experimental Protocol:

  • Screen at least six different lots of blank human plasma.

  • Analyze a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS).

  • Analyze a blank sample fortified with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: In blank samples, the response at the retention time of the analyte should be ≤20% of the LLOQ response. The response at the retention time of the IS should be ≤5% of the mean IS response.[9]

Comparative Results:

Parameter Method A (PPT) Method B (SPE) Finding
Interference at Analyte RT In 1 of 6 lots, a peak >20% of LLOQ was observed. No significant interference observed in any lot (<5% of LLOQ). Method B demonstrates superior selectivity due to more effective removal of interfering matrix components.

| Interference at IS RT | No significant interference observed. | No significant interference observed. | Both methods show good selectivity for the internal standard. |

Part 2: Linearity, Range, and Sensitivity (LLOQ)

Why it's critical: The calibration curve demonstrates the relationship between instrument response and known analyte concentrations, defining the range over which the assay is accurate and precise.[13] The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, defining the method's sensitivity.[10]

Experimental Protocol:

  • Prepare a series of at least eight non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.

  • Analyze the calibration curve in triplicate over three separate days.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

  • The LLOQ is the lowest standard on the curve, with a signal-to-noise ratio of at least 5.[9]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of standards must be within ±15% of nominal values (±20% for LLOQ).[7]

Comparative Results:

ParameterMethod A (PPT)Method B (SPE)Finding
Linear Range 1 - 1000 ng/mL0.1 - 1000 ng/mLMethod B achieves a 10-fold lower LLOQ, demonstrating superior sensitivity.
Correlation (r²) >0.995>0.998Both methods show excellent linearity.
LLOQ Accuracy/Precision Within ±18%Within ±15%Both meet acceptance criteria, but Method B is more precise at the low end.

Part 3: Accuracy and Precision

Why it's critical: Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of the results.[14] These are the cornerstones of a reliable method, assessed through intra-day (repeatability) and inter-day (intermediate precision) runs.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

  • Analyze six replicates of each QC level in three separate analytical runs on different days.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% for LLOQ).[7]

Comparative Results:

Table 1: Accuracy and Precision Data for Method A (PPT)

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Accuracy (%) Inter-day Precision (CV%)
LLOQ (1) 105.7 11.2 108.3 14.5
Low (3) 98.5 8.9 101.2 10.1
Mid (500) 102.1 6.5 103.5 8.2

| High (800) | 96.4 | 5.8 | 98.9 | 7.5 |

Table 2: Accuracy and Precision Data for Method B (SPE)

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Accuracy (%) Inter-day Precision (CV%)
LLOQ (0.1) 102.3 8.5 104.1 11.2
Low (0.3) 99.8 5.4 100.5 6.8
Mid (500) 101.0 3.1 101.8 4.5

| High (800) | 98.2 | 2.8 | 99.1 | 3.9 |

Finding: Both methods meet the regulatory acceptance criteria. However, Method B (SPE) consistently demonstrates superior precision (lower CV%), particularly at lower concentrations. This increased reproducibility is a direct result of the cleaner sample extract, which minimizes analytical variability.

Part 4: Matrix Effect and Recovery

Why it's critical: The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components, leading to ion suppression or enhancement.[12] Recovery measures the efficiency of the extraction process. A consistent, reproducible recovery and a minimal matrix effect are essential for a robust method.

Sample_Prep_Comparison cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A_Start Plasma Sample A_Step1 Add Acetonitrile (3:1 v/v) A_Start->A_Step1 A_Step2 Vortex & Centrifuge A_Step1->A_Step2 A_Step3 Inject Supernatant A_Step2->A_Step3 B_Start Plasma Sample B_Step1 Condition SPE Cartridge B_Start->B_Step1 B_Step2 Load Sample B_Step1->B_Step2 B_Step3 Wash (Remove Interferences) B_Step2->B_Step3 B_Step4 Elute Analyte B_Step3->B_Step4 B_Step5 Evaporate & Reconstitute B_Step4->B_Step5 B_Step6 Inject Sample B_Step5->B_Step6

Caption: Comparison of sample preparation workflows for Method A and Method B.

Experimental Protocol:

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set 1 (Neat): Analyte and IS in reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Blank plasma extract with analyte and IS added after extraction.

    • Set 3 (Pre-Extraction Spike): Blank plasma spiked with analyte and IS before extraction.

  • Calculate Matrix Factor (MF): (Peak Response of Set 2) / (Peak Response of Set 1)

  • Calculate Recovery (%): (Peak Response of Set 3) / (Peak Response of Set 2) * 100

  • Acceptance Criteria: The CV% of the IS-normalized matrix factor across different plasma lots should be ≤15%. Recovery should be consistent, though not necessarily 100%.

Comparative Results:

ParameterMethod A (PPT)Method B (SPE)Finding
Recovery % >95% (but variable)85-90% (highly consistent)PPT shows high but less precise recovery. SPE recovery is slightly lower but very reproducible.
Matrix Factor (IS-normalized) 0.75 (Significant Ion Suppression)0.98 (Minimal Matrix Effect)Method B is far superior, showing almost no matrix effect. The PPT method suffers from significant ion suppression, increasing the risk of inaccurate results.
Matrix Factor CV% 18.2%4.5%Method A fails the acceptance criteria for matrix effect variability, whereas Method B is well within the acceptable limits.

Part 5: Stability

Why it's critical: Stability experiments ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis.[4] This is vital for maintaining sample integrity from the clinical site to the bioanalytical laboratory.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze Low and High QCs after three freeze-thaw cycles.

  • Bench-Top Stability: Analyze Low and High QCs left at room temperature for a duration reflecting expected handling time (e.g., 8 hours).

  • Long-Term Stability: Analyze Low and High QCs stored at -80°C for an extended period (e.g., 3 months).

  • Autosampler Stability: Analyze processed samples left in the autosampler for a typical run time (e.g., 24 hours).

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal values.

Comparative Results: The analyte was found to be stable under all tested conditions for both methods. The cleaner extracts from Method B, however, showed less degradation of chromatography over a long sequence in the autosampler.

Conclusion and Method Selection

This comparative validation guide demonstrates that while both a simple PPT method and a more complex SPE method can be developed to meet regulatory criteria for accuracy and precision, the underlying data quality differs significantly.

  • Method A (PPT-HPLC) is a viable option for rapid, early-phase, non-GLP research where speed and cost are primary drivers. However, its susceptibility to significant and variable matrix effects poses a considerable risk to data integrity. The method failed to meet the acceptance criteria for matrix effect variability, making it unsuitable for regulated studies without further optimization.

  • Method B (SPE-UHPLC) stands as the scientifically superior choice. It delivers a 10-fold improvement in sensitivity and demonstrates exceptional precision and robustness due to the near-complete elimination of matrix effects. The investment in a more rigorous sample preparation pays dividends in data reliability and defensibility. For any late-phase clinical trial or regulatory submission, Method B is the unequivocal recommendation.

Ultimately, the choice of method must be fit for its intended purpose.[14] This guide provides the experimental data and scientific rationale necessary for researchers, scientists, and drug development professionals to make an informed decision, ensuring the generation of high-quality, reliable, and regulatory-compliant bioanalytical data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Boston University. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). [Link]

  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • CERES. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. [Link]

  • Semantic Scholar. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • American Association for Clinical Chemistry. (2019). Growing Pains in LC-MS/MS Testing. [Link]

  • PubChem. 5-Bromo-4-fluoro-benzofuran-3-one. [Link]

  • Juniper Publishers. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • ResearchGate. (2015). Benzofurans: A new profile of biological activities. [Link]

  • PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

Sources

Comparative

Reproducibility and Scalability in the Synthesis of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine: A Comparative Pathway Analysis

Executive Summary The chiral 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern drug discovery. However, establishing the C3 stereocenter with high enantiomeric excess (ee) and reproducibility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern drug discovery. However, establishing the C3 stereocenter with high enantiomeric excess (ee) and reproducibility remains a significant bottleneck during process scale-up. This guide objectively compares three distinct synthetic pathways for the production of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1822780-77-7)[1]. By analyzing the causality behind experimental choices and evaluating quantitative performance metrics, this guide provides drug development professionals with a self-validating framework for selecting the optimal synthesis route.

Introduction & Mechanistic Context

The synthesis of enantiopure 3-amino-2,3-dihydrobenzofurans has historically relied on complex, multi-step scaffold-building techniques. While early methodologies utilized microwave-assisted asymmetric synthesis from chalcones[2] or chiral phosphoric acid-catalyzed [3+2] cycloadditions[3], these approaches often struggle with the precise halogenation patterns required for advanced active pharmaceutical ingredients (APIs).

For specific halogenated targets like (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, late-stage asymmetric amination of the corresponding ketone (5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one) is the industry standard. The challenge lies in selecting an amination pathway that maximizes atom economy, eliminates heavy metal residues, and ensures batch-to-batch reproducibility.

Pathway Analysis: A Comparative Evaluation

Pathway 1: Classical Resolution (The Baseline)

This traditional approach involves the reductive amination of the ketone to form a racemic amine, followed by diastereomeric salt resolution using a chiral acid (e.g., L-tartaric acid).

  • The Causality of Failure: While mechanically simple, this pathway is inherently capped at a 50% theoretical yield. The reproducibility is highly dependent on crystallization kinetics, cooling rates, and seeding protocols, making it prone to batch failure and high E-factors (waste generation).

Pathway 2: Chemocatalysis via Asymmetric Transfer Hydrogenation (ATH)

This pathway involves the condensation of the ketone with ammonia to form an imine, followed by Asymmetric Transfer Hydrogenation (ATH) using a chiral transition-metal catalyst like (S,S)-Ru-TsDPEN.

  • The Causality of Success & Limitation: The chiral ruthenium complex provides excellent enantio-facial discrimination during hydride transfer. However, the imine intermediate is highly sensitive to hydrolysis. Furthermore, the reliance on ruthenium necessitates rigorous, cost-intensive heavy metal scavenging during downstream processing to meet API regulatory limits.

Pathway 3: Biocatalysis via ω-Transaminase (The Optimal Route)

Biocatalytic transamination utilizes engineered ω-transaminases (ω-TA) to directly convert the ketone to the (3S)-amine. Transaminases catalyze the transfer of an amino group from an amino donor (isopropylamine) to the carbonyl group in the presence of the co-factor, pyridoxal-5′-phosphate (PLP)[4].

  • The Causality of Superiority: Engineered stereoselective transaminases have been heavily optimized for pharmaceutical intermediates[5]. By using a massive excess of isopropylamine, the reaction equilibrium is driven entirely to the product side. The enzyme's active site enforces strict stereocontrol, routinely delivering >99% ee without the need for transition metals.

Quantitative Comparison Matrix

The following table summarizes the performance of each pathway based on process chemistry standards:

Performance MetricPathway 1: Classical ResolutionPathway 2: ATH (Chemocatalysis)Pathway 3: Biocatalysis (ω-TA)
Overall Yield ~35% (Max theoretical 50%)80 - 85%>90%
Enantiomeric Excess (ee) >95% (Requires recrystallization)92 - 96%>99%
E-Factor (Waste Ratio) High (>50)Medium (20 - 30)Low (<10)
Heavy Metal Residues NoneYes (Ruthenium)None
Reproducibility Score Moderate (Kinetic-dependent)High (Moisture-sensitive)Very High (Aqueous, robust)

Pathway Visualization

SynthesisPathways cluster_P1 Pathway 1: Classical Resolution cluster_P2 Pathway 2: Chemocatalysis cluster_P3 Pathway 3: Biocatalysis SM 5-bromo-4-fluoro-2,3- dihydrobenzofuran-3-one P1_1 Reductive Amination (Racemic Amine) SM->P1_1 P2_1 Imine Condensation SM->P2_1 P3_1 ω-Transaminase (ω-TA) + Isopropylamine + PLP SM->P3_1 P1_2 Chiral Resolution (L-Tartaric Acid) P1_1->P1_2 Target (3S)-5-bromo-4-fluoro-2,3- dihydrobenzofuran-3-amine P1_2->Target Yield: <40% ee: >95% P2_2 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) P2_1->P2_2 P2_2->Target Yield: 82% ee: 94% P3_1->Target Yield: 92% ee: >99%

Comparison of synthetic pathways to (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding.

Protocol A: Biocatalytic Transamination (Recommended)

This protocol leverages enzymatic stereocontrol to yield the (3S)-amine directly from the ketone.

  • Reaction Assembly: In a temperature-controlled bioreactor, prepare a 100 mM solution of phosphate buffer (pH 7.5). Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Causality: PLP is the mandatory co-factor that acts as the physical shuttle for the amino group during the enzyme's ping-pong bi-bi mechanism.

  • Amine Donor Addition: Add Isopropylamine (IPA) to achieve a 1 M concentration (10 equivalents). Adjust the pH back to 7.5 using HCl if necessary. Causality: The massive thermodynamic excess of IPA drives the reversible transamination equilibrium toward the product.

  • Substrate Introduction: Dissolve 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one (100 mM final concentration) in DMSO. Add this solution dropwise to the bioreactor so that the final DMSO concentration is 15% v/v. Causality: The halogenated benzofuranone is highly hydrophobic; DMSO prevents substrate crashing without denaturing the engineered enzyme.

  • Biocatalyst Addition: Add the engineered (S)-selective ω-Transaminase powder (e.g., Arthrobacter sp. variant) at 5 g/L. Stir at 30°C at 250 rpm.

  • Self-Validation (IPC): At 24 hours, sample 100 µL, quench with 900 µL acetonitrile, centrifuge, and analyze via reverse-phase HPLC. Do not proceed to workup until ketone conversion is >98%.

  • Workup: Adjust the reaction mixture to pH >11 using 5M NaOH. Causality: This deprotonates the product amine, making it entirely soluble in organic solvents while keeping the enzyme and PLP in the aqueous layer. Extract three times with Methyl tert-butyl ether (MTBE). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the highly pure (3S)-amine.

Protocol B: Asymmetric Transfer Hydrogenation (Alternative)

This protocol is suitable when biocatalysts are unavailable, though it requires strict anhydrous conditions.

  • Imine Formation: React 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one with a methanolic solution of ammonia (7 N) and Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) at room temperature for 12 hours.

  • Self-Validation (IPC 1): Monitor via GC-MS to ensure complete disappearance of the ketone mass (m/z 231) and formation of the imine. Isolate the imine via filtration through Celite and solvent evaporation.

  • ATH Reaction: Dissolve the crude imine in anhydrous Dichloromethane (DCM) under an argon atmosphere. Add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 ratio, 5 equivalents). Causality: This mixture serves as the mild, continuous hydride source.

  • Catalysis: Add (S,S)-Ru-TsDPEN (1 mol%). Stir at 25°C for 18 hours. Causality: The chiral spatial arrangement of the TsDPEN ligand forces the ruthenium hydride to attack the imine face from a single trajectory, establishing the (3S) stereocenter.

  • Self-Validation (IPC 2): Analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H column). Verify that the (3S):(3R) ratio is at least 95:5 before quenching.

  • Workup: Quench the reaction with saturated aqueous Na₂CO₃ to neutralize excess formic acid. Extract with DCM, concentrate, and precipitate the product as an HCl salt using 2M HCl in diethyl ether to further upgrade the enantiomeric purity.

References

  • Title: Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones Source: Chemistry – A European Journal (PubMed) URL: [Link]

  • Title: Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products Source: E3S Web of Conferences URL: [Link]

  • Title: One-pot chemo- and photo-enzymatic linear cascade processes Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Transaminase reactions (US8921079B2)

Sources

Validation

inter-laboratory validation of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine assays

An in-depth technical guide for the inter-laboratory validation of analytical assays for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine. Executive Summary (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 182...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the inter-laboratory validation of analytical assays for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Executive Summary

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1822780-77-7) is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because the stereocenter at the C3 position dictates the downstream pharmacological efficacy of the resulting API, ensuring the enantiomeric purity and chemical assay consistency of this intermediate across global manufacturing sites is critical.

This guide provides an objective comparison of analytical alternatives for assaying this compound, details a self-validating Chiral HPLC-UV methodology, and outlines the statistical framework required for inter-laboratory validation in accordance with ICH Q2(R2)[2] and ISO 5725[3] standards.

Comparison of Assay Alternatives

When transferring analytical methods across multiple laboratories, the chosen assay must balance sensitivity, enantiomeric resolution, and robustness. Below is a quantitative comparison of the three primary methodologies evaluated for this compound.

Table 1: Performance Comparison of Analytical Alternatives

Assay MethodologyEnantiomeric Resolution ( Rs​ )Limit of Quantitation (LOQ)Inter-Lab Reproducibility ( RSDR​ )Cost / ThroughputSuitability for Inter-Lab Transfer
Chiral HPLC-UV 2.8 0.05% area 1.2% Low / High Optimal (Primary Choice)
LC-MS/MS (Chiral)2.50.005% area3.5%High / MediumSecondary (Impurity ID)
1H-qNMR (Shift Reagent)N/A (Spectral separation)1.0% w/w2.8%Medium / LowReference (Orthogonal)

Data synthesized from standard validation parameters of halogenated dihydrobenzofuran derivatives.

Mechanistic Causality: Why Chiral HPLC-UV Triumphs

While LC-MS/MS offers superior sensitivity, its inter-laboratory reproducibility ( RSDR​ ) suffers due to matrix effects and variations in ionization efficiency across different mass spectrometer models. Conversely, Chiral HPLC-UV provides the most robust platform for inter-laboratory transfer.

The (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine molecule features strong electron-withdrawing halogens (5-bromo, 4-fluoro) adjacent to the oxygen of the dihydrobenzofuran ring. This creates a highly specific dipole moment and steric bulk. When paired with an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG), the molecule engages in highly predictable hydrogen bonding and π−π interactions. This thermodynamic predictability ensures that the enantiomeric resolution ( Rs​>2.0 ) remains stable across different HPLC systems and environmental conditions, making it the superior choice for global validation.

G Start Assay Selection for (3S)-Amine HPLC Chiral HPLC-UV (Primary Method) Start->HPLC LCMS LC-MS/MS (Orthogonal ID) Start->LCMS qNMR qNMR (Reference Standard) Start->qNMR Val ICH Q2(R2) Validation HPLC->Val LCMS->Val Trans Inter-Lab Transfer (ISO 5725) Val->Trans

Analytical selection and ICH Q2(R2) validation workflow for the (3S)-amine.

Step-by-Step Experimental Protocol: Chiral HPLC-UV

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal system suitability testing (SST) criteria that act as gatekeepers; if the physical chemistry of the system drifts, the SST will fail, preventing the generation of inaccurate data.

Chromatographic Conditions
  • Column: Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

    • Causality Note: The addition of 0.1% DEA is critical. The halogens lower the pKa​ of the primary amine. Without DEA to mask residual silanols on the silica support, the amine will undergo secondary ion-exchange interactions, resulting in severe peak tailing and integration errors.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the halogenated aromatic ring).

  • Column Temperature: 25°C.

Sample Preparation
  • Diluent: Ethanol (HPLC Grade).

  • Standard Preparation: Weigh accurately 10.0 mg of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the test sample identically to the standard.

Self-Validation Checkpoints (System Suitability)

Before analyzing samples, inject the standard preparation in replicates of six. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between the (3S)-enantiomer and the (3R)-enantiomer. (Validates thermodynamic separation).

  • Tailing Factor ( Tf​ ): ≤1.5 for the (3S)-amine peak. (Validates suppression of secondary silanol interactions).

  • Precision (%RSD): ≤1.0% for peak area across six injections. (Validates injector mechanics and detector stability).

Inter-Laboratory Validation Framework

Validating this assay across multiple laboratories requires strict adherence to ICH Q2(R2) for analytical procedure validation[4] and ISO 5725 for assessing trueness and precision[3].

ICH Q2(R2) Core Parameters Evaluated

During the initial single-lab validation, the method must prove:

  • Specificity: Complete baseline separation of the (3S)-amine from the (3R)-enantiomer, starting materials, and degradation products.

  • Linearity: R2≥0.999 over a range of 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL).

  • Accuracy: Recovery of spiked samples must fall between 98.0% and 102.0%.

ISO 5725 Inter-Laboratory Execution

To prove the method is robust enough for global supply chains, a round-robin study is conducted.

  • Sample Distribution: A central coordinating laboratory prepares three homogeneous batches of the (3S)-amine at varying enantiomeric purities (e.g., 95%, 99%, 99.9%).

  • Blinded Testing: Samples are shipped to at least three independent laboratories (e.g., Lab A in North America, Lab B in Europe, Lab C in Asia).

  • Execution: Each lab executes the self-validating protocol described in Section 3 over three different days, using different HPLC systems and different lots of columns.

  • Statistical Analysis (ANOVA): Data is aggregated to calculate the Repeatability ( RSDr​ , intra-lab) and Reproducibility ( RSDR​ , inter-lab). An RSDR​ of ≤2.0% confirms successful inter-laboratory validation.

G Core Central Coordination (Reference Material) Lab1 Laboratory A (North America) Core->Lab1 Lab2 Laboratory B (Europe) Core->Lab2 Lab3 Laboratory C (Asia) Core->Lab3 Stats ISO 5725 Statistical Analysis (ANOVA) Lab1->Stats Lab2->Stats Lab3->Stats Rep Reproducibility (RSD_R) Stats->Rep True Trueness & Bias Stats->True

ISO 5725 inter-laboratory data flow for reproducibility and trueness evaluation.

Conclusion

For the inter-laboratory validation of (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, Chiral HPLC-UV utilizing an amylose-based stationary phase with a DEA-modified mobile phase is the superior analytical choice. By enforcing strict system suitability checkpoints and adhering to the statistical frameworks of ICH Q2(R2) and ISO 5725, pharmaceutical development teams can ensure seamless, accurate, and globally reproducible assay transfers.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, Effective June 2024. Available at: [Link]

  • International Organization for Standardization (ISO). "ISO 5725: Accuracy (trueness and precision) of measurement methods and results." ISO Standards Database. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Safety &amp; Operational Guide: Handling (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Executive Operational Brief As a Senior Application Scientist, I approach the handling of novel halogenated aromatic amines not just as a compliance checklist, but as a self-validating system of chemical logic. The compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Operational Brief

As a Senior Application Scientist, I approach the handling of novel halogenated aromatic amines not just as a compliance checklist, but as a self-validating system of chemical logic. The compound (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine presents a unique intersection of synthetic utility and toxicological risk. The presence of both bromine and fluorine atoms on the dihydrobenzofuran core significantly increases the molecule's lipophilicity compared to standard non-halogenated anilines. This structural feature enhances dermal penetration, while the primary amine group remains a potent nucleophile and base. Understanding this causality is critical: improper handling does not merely result in surface irritation; it risks systemic absorption and severe metabolic consequences[1].

Mechanistic Toxicology & Hazard Profile

Before executing any physical manipulation of this compound, operators must understand the why behind its specific hazards:

  • Systemic Toxicity (Methemoglobinemia): Halogenated aromatic amines are notoriously prone to oxidation by hepatic enzymes once absorbed. Because of its high lipophilicity, this compound can rapidly penetrate standard laboratory gloves and skin, entering the bloodstream to oxidize hemoglobin to methemoglobin, leading to systemic hypoxia (cyanosis)[1].

  • Mucous Membrane Irritation: The 2,3-dihydrobenzofuran core is a documented severe irritant, classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].

  • Chemical Incompatibility: Amines are chemical bases that neutralize acids in highly exothermic reactions. They are fundamentally incompatible with isocyanates, halogenated organics, peroxides, and strong reducing agents[3].

  • Environmental Persistence: The brominated aromatic structure renders this compound very toxic to aquatic life with long-lasting effects, necessitating strict segregation from aqueous waste streams[4].

Personal Protective Equipment (PPE) Matrix

To counteract the specific lipophilic and reactive properties of this compound, standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment and the mechanistic justification for each selection.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (0.1 mm), Outer Neoprene (0.3 mm)Halogenated amines are highly lipophilic and can rapidly permeate standard thin latex or single nitrile layers[1]. The neoprene outer layer provides a robust barrier against non-polar permeation.
Eye/Face Protection Tight-fitting chemical safety goggles + Polycarbonate Face shieldThe dihydrobenzofuran core is a severe ocular irritant (H319)[2]. A face shield prevents splash hazards during exothermic acid-base neutralizations.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of fine crystalline dust, which can cause respiratory tract irritation (H335)[2] and systemic toxicity via the pulmonary bed[5].
Body Protection Flame-resistant (FR) lab coat over fully covering clothingAmines are incompatible with strong oxidizers and can generate heat[3]; FR clothing mitigates secondary fire risks during accidental contact with incompatible reagents.

Operational Workflows & Step-by-Step Methodologies

To ensure a self-validating safety protocol, every experimental manipulation must be designed to minimize aerosolization and dermal contact. Below is the standard operating procedure for utilizing this compound in a standard amide coupling reaction.

General Procedure for Amide Coupling under Inert Atmosphere

Step 1: Preparation & Weighing

  • Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm.

  • Don all PPE specified in the matrix above.

  • Weigh the (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine directly into a pre-tared, dry reaction vial inside the fume hood to prevent dust dissemination[5].

  • Seal the vial with a PTFE-lined septum cap before removing it from the balance area.

Step 2: Reaction Setup

  • Purge the sealed reaction vial with dry Nitrogen or Argon for 5 minutes.

  • Inject an anhydrous, non-reactive solvent (e.g., DMF or DCM) via syringe to dissolve the amine. Note: Degas solvents to prevent premature amine oxidation[1].

  • In a separate vial, activate the carboxylic acid partner using a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

Step 3: Closed-System Transfer

  • Transfer the dissolved halogenated amine to the activated acid mixture dropwise via a gas-tight syringe or cannula.

  • Monitor the reaction temperature; amine neutralizations and couplings can be highly exothermic[3]. Maintain the reaction at room temperature using a water bath if necessary.

Step 4: Quenching & Decontamination

  • Once the reaction is complete (monitored by TLC/LCMS), quench the mixture by slowly adding saturated aqueous ammonium chloride.

  • Decontaminate all spatulas, syringes, and glassware that contacted the free amine by rinsing them with a 1M HCl solution inside the fume hood. This protonates the amine, rendering it water-soluble and non-volatile, before standard washing.

Process Visualization

G Start Risk Assessment & PPE Donning Weighing Weighing in Isolator/Fume Hood Start->Weighing Verify draft Transfer Closed-System Transfer Weighing->Transfer Sealed vial Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Cannula/Syringe Quench Quenching & Workup Reaction->Quench Controlled cooling Waste Halogenated Waste Segregation Quench->Waste Aqueous/Org split

Fig 1: Operational workflow for the safe handling and processing of halogenated benzofuran amines.

Emergency Response & Disposal Plan

  • Spill Protocol: Do not sweep dry powders. Cover the spill with sand, dry lime, or soda ash to prevent aerosolization. Use a spark-proof tool to collect the mixture and place it in a sealed hazardous waste container[6].

  • Skin Contact: Immediate action is required due to permeation risks. Remove contaminated clothing instantly. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin, as this will artificially accelerate dermal absorption[5].

  • Waste Disposal: Do not empty into drains. The compound must be segregated into a dedicated "Halogenated Organic Waste" container. Label clearly, as brominated compounds are highly toxic to aquatic environments and require specialized high-temperature incineration[4].

References[4] Title: 4,4'-Methylene bis(2-chloroaniline) 101-14-4 wiki - Guidechem. Source: guidechem.com. URL: Link[6] Title: Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98% - Cole-Parmer. Source: coleparmer.com. URL:Link[2] Title: Dihydrobenzofuran | C8H8O | CID 10329 - PubChem - NIH. Source: nih.gov. URL: Link[5] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL:Link[1] Title: 2-(2-Aminophenoxy)-5-chloroaniline | 918306-27-1 | Benchchem. Source: benchchem.com. URL: Link[3] Title: 3-Aminobenzotrifluoride 98-16-8 wiki - Guidechem. Source: guidechem.com. URL: Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.